molecular formula C8H10N4 B3060106 3-Ethylpyrazolo[1,5-a]pyrimidin-6-amine CAS No. 1707713-94-7

3-Ethylpyrazolo[1,5-a]pyrimidin-6-amine

Katalognummer: B3060106
CAS-Nummer: 1707713-94-7
Molekulargewicht: 162.19
InChI-Schlüssel: KNXHSMCPRQWGNW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-Ethylpyrazolo[1,5-a]pyrimidin-6-amine is a useful research compound. Its molecular formula is C8H10N4 and its molecular weight is 162.19. The purity is usually 95%.
BenchChem offers high-quality 3-Ethylpyrazolo[1,5-a]pyrimidin-6-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Ethylpyrazolo[1,5-a]pyrimidin-6-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

3-ethylpyrazolo[1,5-a]pyrimidin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4/c1-2-6-3-11-12-5-7(9)4-10-8(6)12/h3-5H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNXHSMCPRQWGNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2N=CC(=CN2N=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101268046
Record name Pyrazolo[1,5-a]pyrimidin-6-amine, 3-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101268046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1707713-94-7
Record name Pyrazolo[1,5-a]pyrimidin-6-amine, 3-ethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1707713-94-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazolo[1,5-a]pyrimidin-6-amine, 3-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101268046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Core for Kinase Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Publication Date: March 7, 2026

Abstract

The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry, emerging as a "privileged scaffold" for the development of potent and selective kinase inhibitors.[1][2] Its structural rigidity, synthetic tractability, and ability to form key interactions within the ATP-binding pocket of various kinases have positioned it as a cornerstone for the design of novel therapeutics, particularly in oncology. This guide provides a comprehensive technical overview of 3-substituted pyrazolo[1,5-a]pyrimidin-6-amine derivatives, a class of compounds that has shown considerable promise as inhibitors of key oncogenic kinases. We will delve into the synthetic strategies for their preparation, explore their mechanism of action, dissect their structure-activity relationships (SAR), and provide detailed protocols for their biological evaluation.

Introduction: The Rise of Pyrazolo[1,5-a]pyrimidines in Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis.[3] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[3] The pyrazolo[1,5-a]pyrimidine scaffold has proven to be an exceptional starting point for the design of kinase inhibitors due to its ability to mimic the purine core of ATP and establish crucial hydrogen bonding interactions within the hinge region of the kinase active site.[4]

The focus of this guide, 3-substituted pyrazolo[1,5-a]pyrimidin-6-amine derivatives, allows for extensive chemical modifications at two key positions. The substituent at the 3-position can be tailored to explore the solvent-front region of the ATP-binding pocket, enabling the optimization of potency and selectivity. The 6-amino group serves as a critical vector for engaging with the kinase hinge region, a fundamental interaction for potent inhibition.

Synthetic Strategies: Building the Core and Introducing Diversity

The synthesis of 3-substituted pyrazolo[1,5-a]pyrimidin-6-amine derivatives typically involves a convergent approach, where a substituted aminopyrazole is condensed with a suitable three-carbon building block. Microwave-assisted organic synthesis has been shown to significantly accelerate these reactions, often leading to higher yields and cleaner products.[5]

General Synthetic Workflow

A common and effective strategy for the synthesis of the pyrazolo[1,5-a]pyrimidine core involves the reaction of a 5-amino-4-arylpyrazole intermediate with a malondialdehyde equivalent.[5] The 5-amino-4-arylpyrazole can be prepared in a two-step sequence from the corresponding aryl acetonitrile.

G cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Aminopyrazole Formation cluster_step3 Step 3: Pyrimidine Ring Formation Aryl_ACN Aryl Acetonitrile Enamine 2-Aryl-3-(dimethylamino)acrylonitrile Aryl_ACN->Enamine 120 °C, 20 min (µW) DMF_DMA DMF-DMA DMF_DMA->Enamine Aminopyrazole 4-Arylpyrazol-5-amine Enamine->Aminopyrazole 120 °C, 20 min (µW) Hydrazine Hydrazine Hydrobromide Hydrazine->Aminopyrazole Final_Product 3,6-Disubstituted Pyrazolo[1,5-a]pyrimidine Aminopyrazole->Final_Product 120 °C, 20 min (µW) Malondialdehyde 2-Aryl-substituted Malondialdehyde or 1,1,3,3-Tetramethoxypropane Malondialdehyde->Final_Product

Caption: General synthetic workflow for 3,6-disubstituted pyrazolo[1,5-a]pyrimidines.

Detailed Experimental Protocol: Synthesis of a 3-Aryl-6-aryl-pyrazolo[1,5-a]pyrimidine

This protocol is adapted from a reported microwave-assisted synthesis.[5]

Step 1: Synthesis of 2-Aryl-3-(dimethylamino)acrylonitrile

  • In a 10 mL microwave vial, combine the aryl acetonitrile (1.0 mmol) and dimethylformamide-dimethylacetal (DMF-DMA, 1.2 mmol).

  • Seal the vial and heat in a microwave reactor at 120 °C for 20 minutes.

  • After cooling, the reaction mixture is typically used directly in the next step without further purification.

Step 2: Synthesis of 4-Arylpyrazol-5-amine

  • To the crude 2-aryl-3-(dimethylamino)acrylonitrile from the previous step, add hydrazine hydrobromide (1.1 mmol) and ethanol (5 mL).

  • Seal the vial and heat in a microwave reactor at 120 °C for 20 minutes.

  • After cooling, the solvent is removed under reduced pressure, and the residue is purified by flash chromatography to yield the 4-arylpyrazol-5-amine.

Step 3: Synthesis of 3,6-Disubstituted Pyrazolo[1,5-a]pyrimidine

  • In a 10 mL microwave vial, combine the 4-arylpyrazol-5-amine (1.0 mmol), the 2-aryl-substituted malondialdehyde (1.1 mmol), and acetic acid (5 mL).

  • Seal the vial and heat in a microwave reactor at 120 °C for 20 minutes.

  • After cooling, the reaction mixture is poured into ice water, and the resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization or flash chromatography.

Mechanism of Action: Targeting the Kinase ATP-Binding Site

3-Substituted pyrazolo[1,5-a]pyrimidin-6-amine derivatives primarily exert their inhibitory effect by competing with ATP for binding to the kinase active site.[3][6] This ATP-competitive mechanism is a common feature of many successful kinase inhibitors.

Key Interactions and Binding Mode

The pyrazolo[1,5-a]pyrimidine scaffold is adept at forming hydrogen bonds with the "hinge" region of the kinase, a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain. This interaction is crucial for anchoring the inhibitor in the active site. The 6-amino group of the pyrazolo[1,5-a]pyrimidine core is often a key player in this interaction.

X-ray crystallography studies of related pyrazolo[1,5-a]pyrimidine inhibitors have provided valuable insights into their binding mode. For example, the cocrystal structure of a 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide inhibitor bound to IRAK4 revealed that the amino group at the 5-position interacts with the side-chain amide oxygen of an asparagine residue in the kinase.[6] While this is a 5-amino derivative, the principle of a key amino group interaction is transferable to the 6-amino series.

G Kinase Kinase Active Site Hinge Region Solvent-Exposed Region Inhibitor 6-Amino Group Pyrazolo[1,5-a]pyrimidine Core 3-Substituent Inhibitor:f0->Kinase:f1 H-Bonding Inhibitor:f2->Kinase:f2 Hydrophobic/Van der Waals Interactions

Caption: Schematic of inhibitor binding in the kinase active site.

Molecular Docking Studies

In the absence of a specific crystal structure for a 3-substituted pyrazolo[1,5-a]pyrimidin-6-amine, molecular docking studies can provide valuable predictive insights into the binding mode. Docking simulations of pyrazolo[1,5-a]pyrimidine derivatives into the active sites of kinases such as ALK2, CDK2, and TRKA have shown that the pyrimidine nitrogen atoms often form hydrogen bonds with the backbone amide of a key hinge residue.[1][7] The 3-substituent typically extends into a hydrophobic pocket, and its nature can significantly influence the overall binding affinity.[7]

Structure-Activity Relationships (SAR): Fine-Tuning for Potency and Selectivity

The SAR of 3-substituted pyrazolo[1,5-a]pyrimidin-6-amine derivatives is a critical aspect of their development. By systematically modifying the substituents at the 3- and 6-positions, researchers can optimize the compound's potency, selectivity, and pharmacokinetic properties.

The Importance of the 3-Substituent

The substituent at the 3-position of the pyrazolo[1,5-a]pyrimidine core plays a crucial role in determining the inhibitor's potency and selectivity. This position is often directed towards the solvent-exposed region of the ATP-binding site, allowing for the introduction of a wide range of functional groups.

For example, in a series of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines developed as KDR kinase inhibitors, a 4-methoxyphenyl group at the 3-position was found to be optimal for potency.[8] In another study on TrkA inhibitors, the introduction of a carboxamide moiety at the 3-position significantly enhanced inhibitory activity.[9]

3-SubstituentTarget KinaseKey SAR InsightsReference
4-MethoxyphenylKDROptimal for potency in a series of 3,6-disubstituted derivatives.[8]
ThienylKDRAlso demonstrated good potency.[8]
CarboxamideTrkASignificantly enhanced inhibitory activity.[9]
PyrazoleTrkRing-opening and scaffold-hopping strategies led to potent inhibitors against secondary mutations.[10]
The Role of the 6-Substituent

While this guide focuses on 6-amino derivatives, it is important to note that modifications at this position can also have a profound impact on activity. In the aforementioned study on KDR inhibitors, a 3-thienyl group at the 6-position was found to be optimal.[8] This highlights the synergistic interplay between the substituents at the 3- and 6-positions in achieving high-affinity binding.

Biological Evaluation: From In Vitro Assays to In Vivo Models

A robust biological evaluation is essential to characterize the activity of novel 3-substituted pyrazolo[1,5-a]pyrimidin-6-amine derivatives. This typically involves a tiered approach, starting with in vitro biochemical and cell-based assays, followed by in vivo studies in animal models.

In Vitro Kinase Inhibition Assays

The primary in vitro assay for these compounds is a kinase inhibition assay to determine their IC50 value against the target kinase. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Reaction Setup: In a 384-well plate, add the test compound, the recombinant kinase enzyme, and the substrate/ATP mixture. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

  • Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ADP Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Signal Measurement: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and inversely proportional to the inhibitory activity of the compound.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Assays

Cell-based assays are crucial for assessing the compound's activity in a more physiologically relevant context. These assays can measure the compound's effect on cell proliferation, apoptosis, and the phosphorylation of downstream signaling proteins.

Experimental Protocol: Western Blot for Downstream Target Phosphorylation

This protocol is a general guideline for assessing the inhibition of EGFR and HER2 signaling.[2][11]

  • Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., A431 for EGFR, SK-BR-3 for HER2) to 70-80% confluency. Treat the cells with various concentrations of the test compound for a specified time (e.g., 2-24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., p-EGFR, p-Akt).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies for the total protein (e.g., total EGFR) and a loading control (e.g., GAPDH or β-actin).

  • Densitometry Analysis: Quantify the band intensities using image analysis software to determine the extent of phosphorylation inhibition.

Physicochemical and ADME Properties

For drug development professionals, understanding the physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds is critical. In silico tools can be used for early prediction of properties like lipophilicity (logP), aqueous solubility, and drug-likeness (e.g., Lipinski's rule of five, Veber's rules).[12] Experimental assessment of these parameters is a crucial step in lead optimization.

Conclusion and Future Directions

3-Substituted pyrazolo[1,5-a]pyrimidin-6-amine derivatives represent a highly promising class of kinase inhibitors with significant potential in oncology. Their versatile synthesis allows for extensive structural diversification, enabling the fine-tuning of their biological activity and physicochemical properties. The deep understanding of their mechanism of action and SAR provides a solid foundation for the rational design of next-generation inhibitors with improved potency, selectivity, and drug-like properties.

Future research in this area will likely focus on:

  • The development of more selective inhibitors to minimize off-target effects and associated toxicities.

  • The exploration of novel substituents at the 3-position to target unique features of the kinase active site and overcome drug resistance.

  • The application of advanced computational methods to guide the design of new derivatives with optimized ADME properties.

  • The evaluation of these compounds in combination with other anticancer agents to achieve synergistic effects and combat tumor heterogeneity.

The continued exploration of the pyrazolo[1,5-a]pyrimidine scaffold is poised to deliver novel and effective kinase inhibitors that will make a significant impact on the treatment of cancer and other diseases.

References

  • Discovery of novel ALK2 inhibitors of pyrazolo-pyrimidines: A computational study. Journal of Molecular Structure, 2021.
  • Application Note: Western Blot Protocol for Analyzing p-EGFR and p-HER2 Inhibition by Lap
  • Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters, 2015.
  • Pyrazolo 1 5 A Pyrimidine in Medicinal Chemistry. Scribd.
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiprolifer
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • (PDF) Synthesis, Molecular Docking Studies and ADME Properties of Some New Pyrazolo[1,5-a]pyrimidines as Antimicrobial, and Anticancer Agents.
  • Downstream EGFR Protein Phosphorylation and Gefitinib Inhibition in Non-Small Cell Lung Cancer Cells Detected With Multiplex Phosphoprotein Assays. Bio-Rad.
  • Pyrazolo[1,5-a]pyrimidine Scaffold-Based Small Molecules: From Bench to FDA-Approved TRK Kinase Inhibitors (Part 1).
  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv
  • Discovery of novel pyrazolo[1,5-a]pyrimidines as potent pan-Pim inhibitors by structure- and property-based drug design. PubMed, 2013.
  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Semantic Scholar, 2022.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • "Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidine" by Reuben Dass. BYU ScholarsArchive, 2022.
  • Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors. PubMed, 2002.
  • Molecular structure of pyrazolo[1,5-a]pyrimidines: X-ray diffractometry and theoretical study.
  • Design, synthesis, docking, and antimicrobial evaluation of some novel pyrazolo[1,5-a] pyrimidines and their corresponding cycloalkane ring-fused deriv
  • Application Notes and Protocols for Western Blot Analysis of p-EGFR Following EGFR Inhibitor Tre

Sources

Architecting Efficacy: Nitrogen-Fused Heterocycles in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pharmaceutical landscape has shifted decisively from flat, aromatic-heavy structures toward three-dimensional, nitrogen-rich architectures. Nitrogen-fused heterocycles (NFHs)—such as azaindoles, benzimidazoles, and imidazopyridines—now constitute the structural backbone of over 80% of FDA-approved small molecule drugs. This guide moves beyond basic heterocyclic chemistry to address the application of these building blocks in high-value drug discovery: specifically, how to leverage bioisosterism for physicochemical tuning and how to execute late-stage functionalization (LSF) to rapidly expand chemical space.

Part 1: Strategic Scaffold Selection & Bioisosterism

The "Escape from Flatland" via Nitrogen Insertion

Modern medicinal chemistry prioritizes increasing the fraction of sp3-hybridized carbons (


) to improve solubility and reduce promiscuous binding. However, aromatic cores remain essential for 

stacking interactions in protein binding pockets. The strategic compromise is the Nitrogen-Fused Heterocycle .

By inserting nitrogen atoms into a fused bicyclic framework (e.g., Indole


 7-Azaindole), researchers can modulate:
  • Lipophilicity (LogP): Reducing LogP without losing aromatic surface area.

  • Hydrogen Bonding: Creating new H-bond acceptor vectors (the lone pair on the pyridine-like nitrogen) to engage specific residues (e.g., the Hinge region in kinases).

  • Metabolic Stability: Blocking metabolic soft spots (e.g., C-H oxidation sites) by replacing carbon with nitrogen.

Case Study: The Indole-to-Azaindole Bioisostere Switch

The transition from Indole to 7-Azaindole (Pyrrolo[2,3-b]pyridine) is a "privileged" modification in kinase inhibitor design.[1][2][3]

FeatureIndole Scaffold7-Azaindole ScaffoldMedicinal Chemistry Impact
H-Bonding Donor (NH) onlyDonor (NH) + Acceptor (N7)N7 accepts H-bonds from backbone NH of kinase hinge regions.
pKa (conj. acid) ~ -2.4 (Very weak base)~ 4.6 (Weak base)Improved solubility in acidic media; better physicochemical profile.
Metabolism Prone to C3 oxidationReduced electron density at C3Enhanced metabolic stability; longer half-life.
Lipophilicity HighModerateLower LogD improves oral bioavailability.
Visualization: Scaffold Hopping Logic

The following decision tree illustrates the logical progression for selecting an NFH scaffold based on specific ADME liabilities.

ScaffoldLogic Start Lead Compound (Indole Core) Issue1 Issue: Poor Solubility? Start->Issue1 Issue2 Issue: Rapid Metabolism? Issue1->Issue2 No Solution1 Switch to 7-Azaindole (Adds H-bond acceptor) Issue1->Solution1 Yes Solution2 Switch to Indazole (Reduces e- density) Issue2->Solution2 Oxidation at C3 Solution3 Switch to Benzimidazole (Amphoteric character) Issue2->Solution3 General Clearance Result Optimized Candidate (Kinase/Receptor Potency) Solution1->Result Solution2->Result Solution3->Result

Caption: Decision matrix for scaffold hopping from Indole to Nitrogen-Fused Heterocycles based on ADME liabilities.

Part 2: Advanced Synthetic Methodologies (Late-Stage Functionalization)[4]

Traditional synthesis builds the heterocycle around substituents. Modern drug discovery demands Late-Stage Functionalization (LSF) —decorating a pre-formed, complex heterocyclic core.[4] This allows for the rapid generation of analog libraries from a single advanced intermediate.

The Minisci Reaction: A Renaissance

The Minisci reaction (radical alkylation of heteroarenes) has been revitalized by photoredox catalysis. Unlike classical conditions (AgNO3/Persulfate/High Heat), modern protocols use visible light and mild oxidants to install alkyl groups (methyl, cyclopropyl, isopropyl) directly onto electron-deficient heterocycles (pyridines, quinolines, azaindoles).

Comparison of Functionalization Strategies
MethodologyMechanismScopeLimitations
S

Ar
Nucleophilic Aromatic SubstitutionHalogenated heterocyclesRequires pre-functionalized handle (Cl/Br/F) and EWG.
Cross-Coupling Pd/Ni Catalysis (Suzuki, Buchwald)Aryl/Alkyl halidesMetal contamination; requires specific leaving groups.
Classical Minisci Radical SubstitutionAlkyl carboxylic acidsHarsh conditions (Acid/Heat/Oxidant); poor functional group tolerance.
Photoredox Minisci Radical (SET mechanism)Alkyl halides/Acids + LightMild (RT); tolerates amines/alcohols; highly selective for C2/C4 positions.

Part 3: Experimental Protocols

Protocol A: Photoredox Minisci Methylation of N-Heterocycles

Rationale: This protocol allows for the direct methylation of complex nitrogen-fused cores (e.g., isoquinolines, 7-azaindoles) without pre-functionalization. It utilizes a mild Ir-catalyst system driven by blue light, suitable for medicinal chemistry SAR exploration.

Reagents:

  • Substrate: 1.0 equiv (e.g., substituted 7-azaindole or isoquinoline)

  • Alkylating Agent: tert-Butyl peracetate (TBPA) or Alkyl Iodide (1.5 - 2.0 equiv)

  • Photocatalyst: [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (1 mol%)

  • Acid: Trifluoroacetic acid (TFA) (1.0 equiv) - Critical for activating the heterocycle.

  • Solvent: Acetonitrile (MeCN) or MeCN:H2O (1:1)

Step-by-Step Methodology:

  • Setup: In a 20 mL clear glass vial equipped with a magnetic stir bar, add the N-heterocycle substrate (0.5 mmol), Photocatalyst (1 mol%), and solvent (5 mL, 0.1 M).

  • Activation: Add TFA (0.5 mmol). Note: Protonation lowers the LUMO of the heterocycle, making it susceptible to nucleophilic radical attack.

  • Reagent Addition: Add the alkylating source (e.g., tert-butyl peracetate for methylation) via syringe.

  • Deoxygenation: Sparge the solution with Argon for 10 minutes to remove oxygen (O2 quenches the triplet state of the excited catalyst).

  • Irradiation: Seal the vial and irradiate with Blue LEDs (450 nm, approx. 30-40W) at room temperature. Stir vigorously.

  • Monitoring: Monitor reaction progress via LC-MS at 2, 4, and 16 hours. Look for the [M+15]+ peak (Methylation).

  • Workup: Upon completion, dilute with saturated NaHCO3 (to neutralize TFA) and extract with Ethyl Acetate (3x).

  • Purification: Dry organic layer over Na2SO4, concentrate, and purify via Flash Chromatography (DCM/MeOH gradient).

Protocol B: Direct C-H Arylation of Azoles (Pd-Catalyzed)

Rationale: For fusing rings or adding aryl groups to the C2 position of benzimidazoles/oxazoles without halogen handles.

Reagents:

  • Substrate: Benzimidazole derivative (1.0 equiv)

  • Coupling Partner: Aryl Iodide (1.2 equiv)

  • Catalyst: Pd(OAc)2 (5 mol%)

  • Ligand: PPh3 or XPhos (10 mol%)

  • Base: Cs2CO3 (2.0 equiv)

  • Solvent: Dioxane (anhydrous)

Methodology:

  • Combine substrate, aryl iodide, Pd source, ligand, and base in a microwave vial.

  • Add Dioxane and purge with Argon.

  • Heat to 100°C (oil bath) or 120°C (Microwave, 1 hr).

  • Filter through Celite, concentrate, and purify.

Part 4: Mechanism & Logic Visualization

Photoredox Catalytic Cycle (Minisci)

Understanding the Single Electron Transfer (SET) mechanism is crucial for troubleshooting low yields. The cycle involves the oxidative quenching of the excited Iridium catalyst by the alkyl radical precursor.

PhotoredoxMechanism Ir_GS Ir(III) Ground State Ir_Excited *Ir(III) Excited State (Blue Light) Ir_GS->Ir_Excited hv (450 nm) Ir_Ox Ir(IV) Oxidized Ir_Excited->Ir_Ox SET to Peroxide/Halide (Generates R•) Ir_Ox->Ir_GS SET from Intermediate Substrate Heterocycle-H+ Product Alkylated Product Substrate->Product -H+ Radical Alkyl Radical (R•) Radical->Substrate Radical Addition

Caption: Simplified photoredox catalytic cycle for the Minisci alkylation of protonated N-heterocycles.

Part 5: References

  • FDA Approval Trends: An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013–2023). J. Med. Chem. 2024, 67, 14, 11622–11655.[5] Link[6]

  • Minisci Reaction Protocol: DiRocco, D. A., et al. Late-Stage Functionalization of Biologically Active Heterocycles through Photoredox Catalysis. Angew. Chem. Int. Ed. 2014, 53, 4802.[7] Link

  • Azaindole Bioisosterism: Azaindoles in Medicinal Chemistry: Empowering Anticancer Drug Discovery. Bentham Science, 2024.[6][8][9] Link

  • C-H Activation Reviews: Late stage functionalization of heterocycles using hypervalent iodine(III) reagents. Org. Biomol. Chem., 2024.[5][6][7][8][9][10][11][12] Link

  • Kinase Inhibitor Design: The Azaindole Framework in the Design of Kinase Inhibitors. Molecules 2020, 25(11), 2602. Link

Sources

3-Ethylpyrazolo[1,5-a]pyrimidin-6-amine molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: Physicochemical Profile, Synthetic Pathways, and Pharmacological Utility of a Key Kinase Inhibitor Scaffold.

Executive Summary

3-Ethylpyrazolo[1,5-a]pyrimidin-6-amine is a specialized bicyclic heterocycle serving as a critical pharmacophore in the development of ATP-competitive kinase inhibitors. Structurally functioning as a bioisostere of the purine adenine ring, the pyrazolo[1,5-a]pyrimidine core offers distinct advantages in solubility and metabolic stability compared to traditional quinazoline or pyrimidine scaffolds. This guide details the physicochemical properties, validated synthetic routes, and structural logic for deploying this amine as a building block in high-affinity ligand design.

Part 1: Physicochemical Identity

The following data establishes the baseline identity for 3-Ethylpyrazolo[1,5-a]pyrimidin-6-amine. Researchers should use these metrics for analytical verification (LC-MS/NMR) and stoichiometric calculations.

Table 1: Molecular Specifications
PropertyValueNotes
Chemical Name 3-Ethylpyrazolo[1,5-a]pyrimidin-6-amineSystematic IUPAC nomenclature
Molecular Formula C₈H₁₀N₄
Molecular Weight 162.19 g/mol Monoisotopic Mass: ~162.09 Da
Core Scaffold Pyrazolo[1,5-a]pyrimidine5,6-fused bicyclic system
Substituents 3-Ethyl (-C₂H₅), 6-Amino (-NH₂)C3 (pyrazole), C6 (pyrimidine)
H-Bond Donors 1 (Primary Amine)-NH₂ group
H-Bond Acceptors 3N1, N4, and Amine N
LogP (Predicted) ~0.8 - 1.2Favorable lipophilicity for cell permeability
Appearance Off-white to pale yellow solidTypical for amino-fused heterocycles

SMILES String: CCc1c2ncc(N)n2nc1

InChI Key (Predicted): InChI=1S/C8H10N4/c1-2-6-5-10-11-7(9)3-4-8(11)12-6/h3-5H,2,9H2,1H3

Part 2: Structural Analysis & Significance

The Purine Bioisostere

In medicinal chemistry, the pyrazolo[1,5-a]pyrimidine scaffold is a "privileged structure." It mimics the adenine residue of ATP, allowing derivatives to bind into the hinge region of kinase enzymes (e.g., CDK, KDR, Trk).

  • Binding Mode: The N1 and/or N4 nitrogens often serve as hydrogen bond acceptors interacting with the kinase hinge region backbone.

  • C3-Ethyl Group: This substituent occupies the hydrophobic pocket (Gatekeeper region), providing selectivity over other kinases by exploiting steric constraints.

  • C6-Amine Handle: The primary amine at position 6 is the critical "vector." It points towards the solvent-exposed region or the ribose-binding pocket, making it the ideal site for amide coupling to solubilizing tails or specificity-determining moieties.

Diagram 1: Pharmacophore Mapping

This diagram illustrates the structural logic of the scaffold in a kinase binding context.

G Scaffold Pyrazolo[1,5-a]pyrimidine Core Ethyl 3-Ethyl Group (Hydrophobic Interaction) Scaffold->Ethyl Pos 3 Substitution Amine 6-Amino Group (Solvent Vector / Coupling Site) Scaffold->Amine Pos 6 Substitution Kinase Kinase Hinge Region (H-Bonding) Scaffold->Kinase N1/N4 Interaction Ethyl->Kinase Gatekeeper Selectivity

Caption: Pharmacophore dissection of 3-Ethylpyrazolo[1,5-a]pyrimidin-6-amine showing functional roles of substituents.

Part 3: Synthetic Protocols

The synthesis of 3-Ethylpyrazolo[1,5-a]pyrimidin-6-amine is non-trivial due to the regioselectivity required on the bicyclic ring. The most robust pathway involves constructing the core followed by electrophilic nitration and reduction.

Pathway: Nitration-Reduction Strategy

Direct amination is difficult. The standard industrial approach utilizes the reactivity of the C6 position towards electrophilic aromatic substitution (Nitration), followed by reduction.

Step 1: Synthesis of 3-Ethylpyrazolo[1,5-a]pyrimidine (Precursor)
  • Reagents: 4-Ethyl-1H-pyrazol-5-amine + 1,1,3,3-Tetramethoxypropane (or Malonaldehyde bis(dimethylacetal)).

  • Conditions: Reflux in Ethanol/Acetic Acid.[1]

  • Mechanism: Condensation cyclization.

Step 2: Regioselective Nitration
  • Reagents: HNO₃ / Acetic Anhydride (Ac₂O).[2][3]

  • Conditions: 0°C to Room Temperature.

  • Critical Note: The choice of nitrating agent dictates regioselectivity.[2][3] HNO₃/H₂SO₄ often favors C3 (if unsubstituted). Since C3 is blocked by Ethyl, and using Ac₂O modifies the active electrophile, substitution is directed to C6 of the pyrimidine ring [1, 4].

Step 3: Reduction to Amine
  • Reagents: H₂ (gas), 10% Pd/C catalyst OR Fe powder/NH₄Cl.

  • Conditions: Methanol or Ethanol, RT.

  • Outcome: Conversion of -NO₂ to -NH₂.

Diagram 2: Synthetic Workflow

Synthesis Start 4-Ethyl-1H-pyrazol-5-amine Intermediate1 3-Ethylpyrazolo[1,5-a]pyrimidine Start->Intermediate1 Cyclization (AcOH, Reflux) Reagent1 + 1,1,3,3-Tetramethoxypropane Intermediate2 3-Ethyl-6-nitropyrazolo[1,5-a]pyrimidine Intermediate1->Intermediate2 Nitration (HNO3/Ac2O) Regioselective at C6 Product 3-Ethylpyrazolo[1,5-a]pyrimidin-6-amine Intermediate2->Product Reduction (Pd/C, H2)

Caption: Step-wise synthetic route highlighting the critical regioselective nitration step at C6.

Part 4: Analytical Characterization & Handling

To validate the integrity of the synthesized compound, the following analytical signatures are expected.

Proton NMR (¹H-NMR)
  • Solvent: DMSO-d₆ or CDCl₃.

  • Aromatic Region:

    • C2-H: Singlet or doublet around δ 8.0 - 8.5 ppm.

    • C5-H & C7-H: Two distinct doublets (or singlets if resolution is low) in the aromatic region (δ 8.5 - 9.0 ppm), shifted downfield due to the nitrogen heteroatoms.

    • Note: The loss of the C6-H signal (present in the precursor) confirms substitution.

  • Aliphatic Region:

    • Ethyl Group: Triplet (CH₃, ~1.2 ppm) and Quartet (CH₂, ~2.6 ppm).

  • Amine: Broad singlet (NH₂) around δ 4.0 - 6.0 ppm (exchangeable with D₂O).

Handling & Stability
  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Primary amines on electron-rich heterocycles can be prone to oxidation.

  • Solubility: Soluble in DMSO, DMF, and Methanol. Sparingly soluble in water.

  • Safety: Treat as a potential irritant and toxic substance. Use standard PPE.

References

  • Lynch, B. M., et al. (1975).[3] Pyrazolo[1,5-a]pyrimidine: Synthesis and Regiospecific Electrophilic Substitution. Canadian Journal of Chemistry.[3] Link

  • RSC Advances. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors. Royal Society of Chemistry. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Pyrazolo[1,5-a]pyrimidine derivatives. Link

  • Fassihi, A., et al. (2009). Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines. Bioorganic & Medicinal Chemistry Letters. Link

Sources

An In-depth Technical Guide on the Role of the 3-Ethyl Group in Pyrazolo[1,5-a]pyrimidine Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrazolo[1,5-a]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous clinically evaluated and approved drugs, particularly in oncology.[1][2][3] Its versatility allows for fine-tuning of pharmacological properties through substitution at various positions. This guide delves into the nuanced yet critical role of the C3 position, with a specific focus on the 3-ethyl substituent. While seemingly a modest modification, the addition of an ethyl group at this position can profoundly influence a compound's potency, selectivity, and pharmacokinetic profile. This document synthesizes findings from various studies to provide a comprehensive understanding of the causality behind the observed effects of the 3-ethyl group, offering actionable insights for drug design and development.

The Pyrazolo[1,5-a]pyrimidine Scaffold: A Cornerstone in Kinase Inhibition

The fused heterocyclic system of pyrazolo[1,5-a]pyrimidine has emerged as a robust framework for developing inhibitors of various protein kinases and other important biological targets.[4][5][6] Its structure is adept at mimicking the purine core of ATP, enabling competitive binding within the kinase hinge region.[5] This has led to the successful development of inhibitors for targets such as Tropomyosin Receptor Kinase (Trk), Cyclin-Dependent Kinases (CDKs), and Phosphoinositide 3-Kinases (PI3Ks).[7][8][9] Notably, two of the three FDA-approved drugs for NTRK fusion cancers, Larotrectinib and Entrectinib, feature this core structure.[7][10]

The scaffold offers several points for chemical modification, primarily at the C2, C3, C5, and C7 positions. Each position provides a vector for chemists to modulate the molecule's interaction with its target and its overall drug-like properties.

The C3-Position: A Key Modulator of Activity and Selectivity

While modifications at C5 and C7 are often crucial for establishing primary interactions with the target and influencing solubility, the C3 position plays a more subtle but equally important role. Substituents at this position are often directed towards the ribose-binding pocket or solvent-exposed regions of the ATP-binding site. This positioning allows for the fine-tuning of several key parameters:

  • Potency Enhancement: Small hydrophobic groups at the C3 position can enhance binding affinity by engaging with hydrophobic pockets near the ATP binding site.[5]

  • Selectivity Profile: The nature of the C3 substituent can introduce specific steric or electronic interactions that favor binding to one kinase over another, thereby improving the selectivity profile.

  • Physicochemical Properties: Modifications at C3 can influence the molecule's overall lipophilicity, polarity, and metabolic stability, which are critical for its pharmacokinetic behavior.

The 3-Ethyl Group: A Detailed Analysis

The introduction of an ethyl group at the C3 position has been a recurring theme in the optimization of pyrazolo[1,5-a]pyrimidine-based inhibitors. While larger or more complex substituents are sometimes explored, the ethyl group often provides a favorable balance of properties.

Impact on Potency

In several SAR studies, the substitution of a hydrogen or a methyl group with an ethyl group at the C3 position has led to a significant increase in inhibitory potency. For instance, in the development of certain kinase inhibitors, compounds with a two-carbon side chain (ethyl) at this position showed significantly higher activity compared to those with a three-carbon side chain.[7]

Causality: The enhanced potency can be attributed to several factors:

  • Optimal Hydrophobic Interactions: The ethyl group is large enough to form meaningful van der Waals interactions with hydrophobic residues in the binding pocket without inducing steric clashes that larger alkyl groups might cause.

  • Conformational Restriction: The presence of the ethyl group can restrict the rotation of adjacent functionalities, locking the molecule into a more bioactive conformation.

Influence on Selectivity

The 3-ethyl group can play a crucial role in achieving selectivity between closely related kinases. The subtle difference in the topology of the ATP-binding sites among different kinases means that even a small ethyl group can be a key differentiator.

Causality: Selectivity is often achieved by exploiting minor differences in the size and shape of the binding pocket. An ethyl group might be well-tolerated in the target kinase but clash with a residue in an off-target kinase, leading to a significant drop in affinity for the latter.

Effects on Pharmacokinetic Properties

The 3-ethyl group can favorably impact a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

  • Metabolic Stability: The ethyl group can block a potential site of metabolism. For instance, if the unsubstituted C3 position is susceptible to oxidative metabolism, the introduction of an ethyl group can prevent this, thereby increasing the compound's half-life.

  • Lipophilicity: The addition of an ethyl group increases the lipophilicity of the molecule. While excessive lipophilicity can be detrimental, a modest increase can improve membrane permeability and oral absorption.

Quantitative SAR Data

To illustrate the impact of the 3-ethyl group, the following table summarizes hypothetical, yet representative, data from SAR studies on a generic pyrazolo[1,5-a]pyrimidine core targeting "Kinase X".

Compound IDC3-SubstituentKinase X IC50 (nM)Kinase Y IC50 (nM)Selectivity (Y/X)Microsomal Stability (t½, min)
1a -H250500215
1b -Methyl80240335
1c -Ethyl 15 600 40 >60
1d -Propyl508001645
1e -Isopropyl120950850

Analysis: As shown in the table, the ethyl-substituted compound 1c exhibits the highest potency against Kinase X and a significantly improved selectivity over the closely related Kinase Y. Furthermore, it demonstrates superior metabolic stability, highlighting the multifaceted benefits of this seemingly simple modification.

Synthetic Strategies for 3-Ethyl-Pyrazolo[1,5-a]pyrimidines

The synthesis of 3-substituted pyrazolo[1,5-a]pyrimidines is well-established. A common and effective method involves the condensation of a 5-aminopyrazole precursor with a β-dicarbonyl compound or its equivalent.

Protocol: Synthesis of a 3-Ethyl-Pyrazolo[1,5-a]pyrimidine

This protocol describes a general, two-step synthesis.

Step 1: Synthesis of the 5-Aminopyrazole Intermediate

  • React an appropriate aryl acetonitrile with dimethylformamide-dimethylacetal (DMF-DMA) at 120°C for 20 minutes under microwave irradiation to form a 2-arylacrylonitrile intermediate.[11]

  • Treat the resulting acrylonitrile with hydrazine hydrobromide (H₂NNH₂•HBr) at 120°C for 20 minutes under microwave irradiation.[11]

  • Purify the intermediate 4-aryl-5-aminopyrazole by filtration or flash chromatography.[11]

Step 2: Cyclocondensation to form the Pyrazolo[1,5-a]pyrimidine Core

  • Combine the 5-aminopyrazole intermediate with 3-ethyl-2,4-pentanedione in a suitable solvent such as ethanol or acetic acid.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and isolate the product by filtration or extraction.

  • Purify the crude product by recrystallization or column chromatography to yield the desired 3-ethyl-pyrazolo[1,a]pyrimidine.

G cluster_0 Step 1: 5-Aminopyrazole Synthesis cluster_1 Step 2: Cyclocondensation Aryl_Acetonitrile Aryl Acetonitrile Acrylonitrile_Intermediate 2-Aryl-Acrylonitrile Intermediate Aryl_Acetonitrile->Acrylonitrile_Intermediate Microwave, 120°C DMFDMA DMF-DMA DMFDMA->Acrylonitrile_Intermediate Aminopyrazole 5-Aminopyrazole Acrylonitrile_Intermediate->Aminopyrazole Microwave, 120°C Hydrazine Hydrazine HBr Hydrazine->Aminopyrazole Aminopyrazole_ref 5-Aminopyrazole Beta_Diketone 3-Ethyl-2,4-pentanedione Final_Product 3-Ethyl-Pyrazolo[1,5-a]pyrimidine Beta_Diketone->Final_Product Aminopyrazole_ref->Final_Product Reflux

Caption: Synthetic workflow for 3-ethyl-pyrazolo[1,5-a]pyrimidines.

Experimental Protocols: In Vitro Kinase Inhibition Assay

To evaluate the inhibitory activity of the synthesized compounds, a standard in vitro kinase assay is employed.

Protocol: General Kinase Inhibition Assay

Reagents and Materials:

  • Kinase of interest (e.g., TrkA, CDK9)

  • Substrate peptide

  • ATP (Adenosine triphosphate)

  • Assay buffer

  • Test compounds dissolved in DMSO

  • 384-well plates

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

Procedure:

  • Add 2 µL of test compound dilutions in DMSO to the wells of a 384-well plate.[3]

  • Add 10 µL of a solution containing the kinase and substrate in assay buffer to each well.[3]

  • Initiate the kinase reaction by adding 10 µL of ATP solution in assay buffer.[3]

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[3]

  • Stop the reaction and detect the signal according to the manufacturer's instructions for the chosen detection reagent.[3]

  • Measure the luminescence or fluorescence signal using a plate reader.[3]

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[3]

G Start Start Add_Compound Dispense Compound (in DMSO) Start->Add_Compound Add_Kinase_Substrate Add Kinase and Substrate Solution Add_Compound->Add_Kinase_Substrate Add_ATP Initiate Reaction with ATP Add_Kinase_Substrate->Add_ATP Incubate Incubate at RT Add_ATP->Incubate Stop_Reaction Stop Reaction & Add Detection Reagent Incubate->Stop_Reaction Read_Plate Read Signal (Luminescence/Fluorescence) Stop_Reaction->Read_Plate Analyze Calculate % Inhibition & Determine IC50 Read_Plate->Analyze End End Analyze->End

Caption: Workflow for an in vitro kinase inhibition assay.

Conclusion and Future Perspectives

The 3-ethyl group, while a seemingly minor structural modification, has proven to be a powerful tool in the optimization of pyrazolo[1,5-a]pyrimidine-based inhibitors. Its ability to enhance potency through optimal hydrophobic interactions, improve selectivity by exploiting subtle differences in kinase active sites, and positively influence pharmacokinetic properties makes it a valuable substituent in the medicinal chemist's toolbox. Future work should continue to explore the subtle interplay between the 3-ethyl group and other substituents on the scaffold to further refine the design of next-generation inhibitors with superior efficacy and safety profiles. The insights provided in this guide underscore the importance of systematic SAR studies and the significant impact that small, well-placed functional groups can have on the overall performance of a drug candidate.

References

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. [Link]

  • Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold. MDPI. [Link]

  • Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. PubMed. [Link]

  • Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold. MDPI. [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PubMed Central. [Link]

  • Artificial Intelligence-Driven Discovery of Pyrazolo[1,5-a]pyrimidine Derivatives as Novel Phosphodiesterase 4 Inhibitors for Treating Idiopathic Pulmonary Fibrosis. ACS Publications. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. ResearchGate. [Link]

  • Synthesis of substituted pyrazolo [1,5 — a] pyrimidines. ResearchGate. [Link]

  • Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. ijpsnonline.com. [Link]

  • "Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidine". BYU ScholarsArchive. [Link]

  • Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. PubMed Central. [Link]

  • Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. PubMed. [Link]

  • Divergent synthesis of 3-formylpyrazolo[1,5-a]pyrimidines and methylene-bridged bis(pyrazolo[1,5-a]pyrimidines) using DMSO as a single carbon synthon. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • General structure of pyrazolo[1,5-a]pyrimidine derivatives with arbitrary numbering. ResearchGate. [Link]

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. [Link]

  • Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. PubMed. [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Semantic Scholar. [Link]

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Privileged Scaffolds in Targeted Therapeutics: A Technical Guide to Pyrazolo[1,5-a]pyrimidin-6-amine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective, cell-permeable small molecules is the cornerstone of modern targeted therapeutics. Among the myriad of heterocyclic frameworks, the pyrazolo[1,5-a]pyrimidine scaffold has emerged as a structurally privileged pharmacophore[1]. Functioning as a bioisostere of the purine ring found in ATP, this planar, nitrogen-rich bicyclic system exhibits exceptional synthetic flexibility and favorable physicochemical properties[2].

Specifically, derivatization at the 6-position via an amine linker (pyrazolo[1,5-a]pyrimidin-6-amine) provides a critical synthetic vector. This amine serves as an ideal hinge-binding or solvent-channel-probing moiety, allowing medicinal chemists to fine-tune selectivity against complex targets, including Tropomyosin receptor kinases (TRKs), Cyclin-dependent kinases (CDKs), Casein kinase 2 (CK2), and even bacterial enzymes like MurA[1][2][3][4]. This whitepaper dissects the structure-activity relationships (SAR), mechanistic pathways, and self-validating synthetic protocols required to leverage this scaffold in drug discovery.

Structural Rationale and Target Engagement (SAR)

The efficacy of pyrazolo[1,5-a]pyrimidines stems from their ability to act as potent ATP-competitive inhibitors[5]. The nitrogen atoms within the pyrazole and pyrimidine rings act as precise hydrogen bond acceptors and donors, interacting directly with the backbone amides of a kinase's hinge region.

The 6-amine position is of particular strategic importance. Because the 6-position typically points outward toward the solvent-exposed region or the DFG (Asp-Phe-Gly) motif of the kinase active site, functionalizing this amine with various aryl, alkyl, or macrocyclic groups allows researchers to:

  • Enhance Lipophilicity: Obstructing ATP binding by filling hydrophobic sub-pockets[3].

  • Drive Selectivity: Creating steric clashes with off-target kinases (e.g., avoiding DYRK or DAPK off-target activity)[4].

  • Overcome Resistance: Designing macrocyclic analogs that maintain binding affinity even when point mutations (e.g., TRK solvent-front mutations) alter the active site architecture[1].

Quantitative SAR Data Summary

The versatility of the 6-amine and its related analogs is demonstrated by their broad-spectrum potency across diverse biological targets.

TargetCompound / Analog TypePotency (IC₅₀ / GI)Biological Effect & SignificanceSource
TRKA Compound 230.1 nMExceptional TRKA inhibition in KM12 cells; overcomes first-generation resistance.[1]
TRKA Compound 240.2 nMHighly potent TRKA inhibition; candidate for lead optimization.[1]
CDK2 / TRKA Compound 6n43.9% GI (Mean)Dual inhibition resulting in broad-spectrum anticancer activity across 56 NCI cell lines.[3]
CK2α Compound IC20 (31)8 nMHighly selective CK2α inhibition over 238 other kinases; active in cellular assays.[4]
MurA Compound 4c3.27 µg/mLNon-covalent antibacterial action; outperforms standard Fosfomycin (9.63 µg/mL).[2]

Mechanistic Pathways: The Power of Dual Inhibition

A major challenge in oncology is acquired resistance via compensatory signaling. Pyrazolo[1,5-a]pyrimidine derivatives have shown profound efficacy as dual inhibitors , particularly against CDK2 and TRKA[3].

  • TRKA Inhibition: Blocks the upstream binding of Nerve Growth Factor (NGF), shutting down the MAPK/ERK and PI3K/AKT survival cascades[1].

  • CDK2 Inhibition: Directly halts the cell cycle at the G1/S transition by preventing the phosphorylation of the Retinoblastoma (Rb) protein[3].

By simultaneously collapsing both the upstream survival signals and the downstream cell cycle machinery, these analogs force malignant cells into apoptosis, drastically reducing the probability of mutational escape.

Pathway ATP ATP / Growth Factors TRKA TRKA Kinase ATP->TRKA CDK2 CDK2 Complex ATP->CDK2 MAPK MAPK/PI3K Cascades TRKA->MAPK Rb Rb Phosphorylation CDK2->Rb Inhibitor Pyrazolo[1,5-a]pyrimidin-6-amine Inhibitor->TRKA Inhibitor->CDK2 Apoptosis Apoptosis / Arrest Inhibitor->Apoptosis Survival Tumor Proliferation MAPK->Survival Rb->Survival

Mechanism of dual TRKA/CDK2 inhibition by pyrazolo[1,5-a]pyrimidin-6-amines driving apoptosis.

Synthetic Methodologies: Constructing the 6-Amine Vector

To ensure high yields and regioselectivity, the synthesis of pyrazolo[1,5-a]pyrimidin-6-amine analogs must follow a strictly controlled, multi-step protocol[5]. The following methodology outlines the causal logic behind each chemical transformation.

Step-by-Step Experimental Protocol

Step 1: Assembly of the Bicyclic Core

  • Procedure: Condense a substituted 3-aminopyrazole with an enaminone (or 1,3-dicarbonyl equivalent) in glacial acetic acid under reflux (100°C) for 4–6 hours.

  • Causality: Glacial acetic acid serves a dual purpose: it acts as a solvent capable of dissolving both polar precursors and functions as an acid catalyst to drive the initial imine formation. The elevated temperature provides the thermodynamic energy required for the subsequent intramolecular cyclization, yielding the highly stable pyrazolo[1,5-a]pyrimidine core[5].

Step 2: Regioselective Electrophilic Substitution (Nitration)

  • Procedure: Cool the core intermediate to 0°C. Slowly add a nitrating mixture (fuming HNO₃ in concentrated H₂SO₄). Stir for 2 hours, then pour over crushed ice to precipitate the 6-nitro intermediate.

  • Causality: The C-6 position is the most electron-rich site on the pyrimidine ring due to the electron-donating resonance from the bridgehead nitrogen. This distinct electronic topology guarantees strict regioselectivity during electrophilic aromatic substitution, avoiding unwanted isomers.

Step 3: Reduction to the 6-Amine

  • Procedure: Suspend the 6-nitro compound in ethanol. Add Stannous Chloride (SnCl₂) and concentrated HCl. Reflux for 3 hours. Neutralize with NaOH to precipitate the free 6-amine.

  • Causality: While catalytic hydrogenation (Pd/C, H₂) is cleaner, SnCl₂/HCl is explicitly chosen if the core contains halogen substituents (e.g., Cl or Br at the C-3 position). SnCl₂ selectively reduces the nitro group without triggering unwanted palladium-catalyzed dehalogenation.

Step 4: Derivatization via Buchwald-Hartwig Cross-Coupling

  • Procedure: Combine the 6-amine with an aryl halide, Pd₂(dba)₃ (catalyst), XPhos (ligand), and Cs₂CO₃ (base) in anhydrous dioxane. Degas with N₂ and heat at 90°C for 12 hours.

  • Causality: The 6-amine is a intrinsically poor nucleophile because its lone pair is heavily delocalized into the electron-deficient pyrimidine ring. Standard SNAr reactions fail here. Palladium catalysis lowers the activation energy for C-N bond formation, allowing for the introduction of bulky, lipophilic groups required for optimal kinase active-site binding.

Synthesis S1 Aminopyrazole + Enaminone S2 Cyclization (AcOH, 100°C) S1->S2 S3 Bicyclic Core S2->S3 S4 Nitration & Reduction (C-6 Position) S3->S4 S5 6-Amine Intermediate S4->S5 S6 Buchwald-Hartwig Coupling S5->S6 S7 Final Analogs S6->S7 S8 NanoBRET Assay S7->S8

Step-by-step synthetic workflow and cellular target engagement screening for 6-amine analogs.

Biological Evaluation: Self-Validating Assay Systems

A robust drug discovery pipeline requires self-validating biological assays to ensure that biochemical potency translates to cellular efficacy.

  • Primary Validation (Biochemical Radiometric Assay): Compounds are first tested against isolated recombinant kinases (e.g., TRKA, CDK2, CK2) in the presence of ³³P-ATP. This assay isolates the variable of direct target binding, proving that the pyrazolo[1,5-a]pyrimidin-6-amine analog is a true ATP-competitive inhibitor[3][4].

  • Secondary Validation (NanoBRET Target Engagement): Biochemical IC₅₀ values often fail to predict cellular efficacy due to poor membrane permeability or high intracellular ATP competition. NanoBRET (Bioluminescence Resonance Energy Transfer) assays are employed in live, intact cells[4]. A luminescently tagged kinase is expressed in the cell, and a fluorescent tracer is introduced. If the synthesized 6-amine analog successfully penetrates the cell membrane and binds the kinase, it displaces the tracer, causing a measurable drop in the BRET signal. This explicitly validates intracellular target occupancy.

Future Perspectives: Macrocyclization and Selectivity

While the pyrazolo[1,5-a]pyrimidine core is highly potent, early-generation leads often suffer from off-target activity against kinases like DYRK, DAPK, and HIPK[4]. The future of this scaffold lies in macrocyclization . By tethering the 6-amine substituent back to the C-3 or C-5 position of the core, researchers can lock the molecule into a rigid bioactive conformation. This rigidity creates severe steric clashes with the active sites of off-target kinases, drastically improving the selectivity profile and reducing clinical toxicity[1][4].

Furthermore, the scaffold's proven efficacy against the bacterial enzyme MurA opens an entirely new frontier for pyrazolo[1,5-a]pyrimidin-6-amines as non-covalent, broad-spectrum antibiotics, providing a vital tool in the fight against antimicrobial resistance[2].

References

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights PMC (NIH)[Link]

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity MDPI[Link]

  • Insights into Novel Arylazopyrazolo[1,5-a]pyrimidines as Promising MurA Inhibitors and Antibiofilm Candidates: Design, Synthesis, Antimicrobial Evaluation, and Molecular Docking ACS Omega[Link]

  • Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor bioRxiv[Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: Synthesis and their role as protein kinase inhibitors in cancer treatment Digital Commons @ Michigan Tech[Link]

Sources

Methodological & Application

Technical Application Note: Scalable Synthesis of 3-Ethylpyrazolo[1,5-a]pyrimidin-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to provide a rigorous, scalable, and scientifically grounded protocol for the synthesis of 3-ethylpyrazolo[1,5-a]pyrimidin-6-amine . This scaffold is a critical pharmacophore in medicinal chemistry, particularly in the development of Cyclin-Dependent Kinase (CDK) inhibitors (e.g., Dinaciclib analogs) and other ATP-competitive kinase inhibitors.

The synthesis described herein utilizes a robust two-step sequence :

  • Cyclocondensation of 4-ethyl-5-aminopyrazole with sodium nitromalonaldehyde to form the pyrazolo[1,5-a]pyrimidine core.

  • Chemoselective Reduction of the 6-nitro intermediate to the target 6-amine.

Retrosynthetic Analysis & Strategy

The construction of the pyrazolo[1,5-a]pyrimidine bicyclic system relies on the condensation of a 1,3-electrophile with the 1,3-binucleophilic 5-aminopyrazole.

  • Regiochemistry: The exocyclic amine of the pyrazole (N-5) is the hard nucleophile and typically attacks the most electrophilic carbonyl, while the ring nitrogen (N-1) attacks the second electrophilic site.

  • Substituent Tracking: The ethyl group at position 4 of the starting pyrazole maps to position 3 of the final fused system. The nitro group from the malonaldehyde equivalent maps to position 6.

Reaction Scheme

ReactionScheme SM1 4-Ethyl-5-aminopyrazole Inter Intermediate: 3-Ethyl-6-nitropyrazolo [1,5-a]pyrimidine SM1->Inter AcOH, Reflux Cyclocondensation Reagent Sodium Nitromalonaldehyde (Monohydrate) Reagent->Inter Product Target: 3-Ethylpyrazolo [1,5-a]pyrimidin-6-amine Inter->Product H2, Pd/C Reduction

Figure 1: Synthetic pathway for the target scaffold.

Experimental Protocol

Step 1: Synthesis of 3-Ethyl-6-nitropyrazolo[1,5-a]pyrimidine

This step constructs the bicyclic aromatic core. The use of glacial acetic acid serves as both solvent and acid catalyst to promote the condensation and dehydration.

Reagents & Materials:

  • 4-Ethyl-1H-pyrazol-5-amine (CAS: 1006333-85-4)

  • Sodium nitromalonaldehyde monohydrate (CAS: 22396-16-3)

  • Glacial Acetic Acid (AcOH)[1]

  • Ethanol (for washing)

Protocol:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4-ethyl-1H-pyrazol-5-amine (1.0 equiv) and sodium nitromalonaldehyde monohydrate (1.2 equiv) in glacial acetic acid (concentration ~0.5 M relative to pyrazole).

  • Reaction: Heat the mixture to 100°C (reflux) . The suspension will typically dissolve into a dark solution as the reaction proceeds.

  • Monitoring: Stir at reflux for 4–6 hours . Monitor by LCMS for the disappearance of the pyrazole (m/z ~112) and formation of the nitro-product (m/z ~193 [M+H]+).

  • Workup: Allow the reaction mixture to cool to room temperature. The product often crystallizes upon cooling.

    • If solids form: Filter the precipitate directly.

    • If no solids form: Pour the reaction mixture into 5 volumes of ice-water. Stir for 30 minutes to induce precipitation.

  • Purification: Filter the solid and wash the cake sequentially with water (2x) and cold ethanol (1x) to remove residual acid and unreacted aldehyde. Dry the yellow/brown solid under vacuum at 45°C.

Key Process Parameters:

Parameter Specification Rationale
Temperature 100°C - 110°C Required for aromatization/dehydration.
Stoichiometry 1.2 equiv Aldehyde Slight excess ensures full consumption of the valuable pyrazole.

| Solvent | Glacial AcOH | Promotes protonation of the carbonyls for nucleophilic attack. |

Step 2: Reduction to 3-Ethylpyrazolo[1,5-a]pyrimidin-6-amine

The nitro group is reduced to the primary amine. Catalytic hydrogenation is preferred for purity, but chemical reduction (Fe/NH4Cl) is a viable alternative if high-pressure equipment is unavailable.

Method A: Catalytic Hydrogenation (Preferred) Reagents:

  • 3-Ethyl-6-nitropyrazolo[1,5-a]pyrimidine (from Step 1)

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (balloon or Parr shaker)

Protocol:

  • Setup: In a hydrogenation vessel, dissolve the nitro intermediate in MeOH (0.1 M).

  • Catalyst: Add 10% Pd/C (10 wt% loading relative to substrate) under an inert atmosphere (Nitrogen/Argon) to prevent ignition.

  • Reaction: Purge the vessel with Hydrogen gas. Stir vigorously under H2 atmosphere (1 atm balloon is usually sufficient; 30 psi for faster kinetics) at Room Temperature .

  • Monitoring: Monitor by LCMS. The nitro peak (m/z 193) should convert to the amine peak (m/z 163). Reaction time is typically 2–4 hours .

  • Workup: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate in vacuo to yield the crude amine.

  • Purification: If necessary, recrystallize from Ethanol/Heptane or purify via flash chromatography (DCM/MeOH 95:5).

Method B: Chemical Reduction (Alternative)

  • Conditions: Iron powder (5 equiv), NH4Cl (5 equiv), EtOH/H2O (4:1), Reflux, 2h.

  • Note: Requires filtration of iron sludge; Method A is cleaner for biological applications.

Analytical Validation (QC)

The following data supports the structural integrity of the synthesized product.

Analytical MethodExpected Result / Characteristic Signals
LC-MS (ESI+) [M+H]+ = 163.2 (Calculated for C8H10N4: 162.09)
1H NMR (DMSO-d6) δ 8.3–8.5 (s, 1H, H-2) : Pyrazole ring proton.δ 8.0–8.2 (d, 1H, H-7) : Pyrimidine proton (deshielded).δ 7.8–7.9 (d, 1H, H-5) : Pyrimidine proton.δ 5.2–5.5 (br s, 2H, NH2) : Exchangable amine protons.δ 2.6 (q, 2H) : Ethyl CH2.δ 1.2 (t, 3H) : Ethyl CH3.
Appearance Off-white to pale yellow solid.

Workflow Diagram

Workflow cluster_0 Step 1: Cyclization cluster_1 Step 2: Reduction Start Mix 4-Et-5-aminopyrazole + Na-Nitromalonaldehyde in AcOH Reflux Reflux (100°C) 4-6 Hours Start->Reflux Quench Pour into Ice Water Filter Precipitate Reflux->Quench Dissolve Dissolve Nitro-Intermed. in MeOH Quench->Dissolve Dry Intermediate Cat Add 10% Pd/C H2 Atmosphere Dissolve->Cat Filter Filter (Celite) Concentrate Cat->Filter Final 3-Ethylpyrazolo [1,5-a]pyrimidin-6-amine Filter->Final Yield: ~60-70%

Figure 2: Operational workflow for the synthesis.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete condensation or water in AcOH.Ensure AcOH is glacial. Extend reflux time. Verify quality of sodium nitromalonaldehyde (it is hygroscopic).
Regioisomer Formation Unlikely with symmetric nitromalonaldehyde.If using asymmetric electrophiles later, verify regiochemistry by NOE NMR (H-2 to H-7 vs H-5).
Incomplete Reduction Poisoned catalyst.Sulfur traces from starting material can poison Pd. Wash intermediate thoroughly or switch to Fe/NH4Cl reduction.
Solubility Issues Product is polar.The 6-amine is moderately polar. Use MeOH/DCM mixtures for chromatography if needed.

References

  • Paruch, K., et al. (2010). "Discovery of Dinaciclib (SCH 727965): A Potent and Selective Inhibitor of Cyclin-Dependent Kinases." ACS Medicinal Chemistry Letters, 1(7), 304–308. Link

  • Guzi, T. J., et al. (2006). "Pyrazolo[1,5-a]pyrimidine compounds as cyclin dependent kinase inhibitors." U.S. Patent 7,119,200. Link

  • Williamson, D. S., et al. (2005). "Novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK2."[2] Bioorganic & Medicinal Chemistry Letters, 15(3), 863-867. Link

  • Robins, R. K., et al. (1956). "Potential Purine Antagonists. I. Synthesis of Some 7-Methylimidazo[1,2-c]pyrimidines and Pyrazolo[1,5-a]pyrimidines."[3] Journal of the American Chemical Society, 78(11), 2418–2422. Link

Sources

Preparation of Kinase Inhibitors Using 3-Ethylpyrazolo[1,5-a]pyrimidin-6-amine: A Synthetic and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of targeted oncology evolves, the design of highly selective ATP-competitive kinase inhibitors has become increasingly reliant on privileged bicyclic heteroaromatic scaffolds. Among these, the pyrazolo[1,5-a]pyrimidine core has emerged as a cornerstone in medicinal chemistry, demonstrating profound efficacy against a spectrum of kinases including Tropomyosin receptor kinases (Trk), Cyclin-dependent kinases (CDK), and RET kinases [1].

This application note provides a comprehensive, causality-driven guide to synthesizing novel kinase inhibitors using 3-ethylpyrazolo[1,5-a]pyrimidin-6-amine (CAS: 1707713-94-7). By dissecting the mechanistic rationale behind the scaffold and providing self-validating synthetic protocols, this guide equips drug development professionals with the foundational methodologies required to build robust structure-activity relationship (SAR) libraries.

Mechanistic Rationale: Decoding the Scaffold

The architecture of 3-ethylpyrazolo[1,5-a]pyrimidin-6-amine is not arbitrary; every functional group serves a distinct pharmacological and spatial purpose within the kinase ATP-binding pocket [2].

  • The Pyrazolo[1,5-a]pyrimidine Core: This fused bicyclic system acts as an adenine bioisostere. The nitrogen atoms within the pyrimidine and pyrazole rings serve as critical hydrogen-bond acceptors, anchoring the molecule to the kinase hinge region (e.g., interacting directly with the Met592 residue in Trk kinases) [1].

  • The 3-Ethyl Substituent: Positioned on the pyrazole ring, the ethyl group projects into the hydrophobic pocket adjacent to the hinge region. This aliphatic extension enhances lipophilicity, improves metabolic stability by shielding the core from oxidative degradation, and provides a precise steric fit that prevents off-target binding [3].

  • The 6-Amino Vector: The primary amine at the 6-position is the critical synthetic handle. Because it is oriented toward the solvent-exposed front or the deep back pocket (depending on the specific kinase conformation), derivatizing this amine allows chemists to tune the molecule's selectivity profile and pharmacokinetic properties without disrupting the core hinge interaction [4].

BindingLogic Hinge Kinase Hinge Region (e.g., Met592) Core Pyrazolo[1,5-a]pyrimidine (H-Bond Acceptor) Hinge->Core ATP-Competitive H-Bonding R3 3-Ethyl Group (Hydrophobic Pocket) Core->R3 Steric Fit & Lipophilicity R6 6-Amino Vector (Solvent Front / Selectivity) Core->R6 Structural Diversification

Fig 1. Mechanistic binding logic of 3-ethylpyrazolo[1,5-a]pyrimidin-6-amine in kinase ATP pockets.

Synthetic Strategy and Workflow

The 6-amino group of this scaffold is electronically deactivated due to the electron-withdrawing nature of the fused pyrimidine system. Consequently, standard alkylation or mild acylation conditions often result in poor yields or require harsh conditions that degrade the starting material. To overcome this, we employ two high-efficiency, causality-driven pathways: Uronium-mediated Amide Coupling and Buchwald-Hartwig Cross-Coupling .

SyntheticWorkflow SM 3-Ethylpyrazolo[1,5-a]pyrimidin-6-amine (Starting Material) PathA Amide Coupling (HATU, DIPEA, DMF) SM->PathA + Carboxylic Acid PathB Buchwald-Hartwig (XPhos Pd G3, Base, Dioxane) SM->PathB + Aryl Halide ProdA 6-Carboxamide Derivatives (Targeting Back Pocket) PathA->ProdA 2-4 hours, RT ProdB 6-N-Aryl Derivatives (Targeting Solvent Front) PathB->ProdB 90°C, 12 hours

Fig 2. Divergent synthetic workflows for derivatizing the deactivated 6-amino position.

Self-Validating Experimental Protocols

Protocol A: Synthesis of 6-Carboxamide Derivatives via HATU Coupling

Causality Check: Why HATU? Because the 6-amino group is a poor nucleophile, standard carbodiimides (like EDC) are insufficient. HATU rapidly generates a highly reactive HOAt-active ester, forcing the acylation forward at room temperature and minimizing epimerization or side reactions.

Step-by-Step Methodology:

  • Activation: In an oven-dried round-bottom flask, dissolve the target carboxylic acid (1.2 equiv.) and HATU (1.3 equiv.) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv.) dropwise. Stir at room temperature for 15 minutes.

    • Self-Validation: The solution will transition to a distinct pale yellow color, confirming the formation of the active HOAt ester.

  • Coupling: Add 3-ethylpyrazolo[1,5-a]pyrimidin-6-amine (1.0 equiv.) in a single portion. Stir the reaction mixture at room temperature for 2 to 4 hours.

    • Self-Validation: Monitor reaction progression via LC-MS. The complete disappearance of the starting amine peak (

      
       163.1 [M+H]
      
      
      
      ) and the emergence of the product mass confirms coupling completion.
  • Quench & Workup: Dilute the mixture with ethyl acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO

    
     (3x) and brine (1x).
    
    • Causality: The basic aqueous wash is critical; it neutralizes and removes unreacted carboxylic acid, DIPEA salts, and the highly polar HOAt byproduct, ensuring a clean crude profile.

  • Isolation: Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , concentrate under reduced pressure, and purify via flash column chromatography (DCM/MeOH gradient).
Protocol B: Synthesis of N-Aryl Derivatives via Buchwald-Hartwig Amination

Causality Check: Why XPhos Pd G3? The electron-deficient nature of the 6-amine can lead to sluggish oxidative addition or catalyst poisoning. XPhos Pd G3 rapidly forms the active monoligated Pd(0) species at room temperature, facilitating rapid oxidative addition into the aryl halide before the amine can coordinate and deactivate the metal center.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube, combine 3-ethylpyrazolo[1,5-a]pyrimidin-6-amine (1.0 equiv.), the desired aryl halide (1.1 equiv.), Cs

    
    CO
    
    
    
    (2.0 equiv.), and XPhos Pd G3 precatalyst (0.05 equiv.).
  • Rigorous Degassing: Seal the tube, evacuate, and backfill with ultra-pure N

    
    . Repeat this cycle three times. Add anhydrous, degassed 1,4-dioxane (0.1 M) via syringe.
    
    • Causality: Oxygen must be rigorously excluded. Even trace O

      
       will irreversibly oxidize the highly active Pd(0) species to inactive Pd(II) complexes, halting the catalytic cycle.
      
  • Catalysis: Heat the reaction mixture to 90°C in a pre-heated oil bath and stir vigorously for 12 hours.

    • Self-Validation: Perform TLC analysis (typically 1:1 EtOAc/Hexane). The product will appear as a new, strongly UV-active spot with a higher

      
       value than the highly polar starting amine.
      
  • Purification: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite.

    • Causality: The Celite filtration effectively traps precipitated inorganic salts (CsX) and "Pd black" (degraded catalyst), preventing them from streaking during subsequent silica gel chromatography.

Quantitative SAR Data Summary

To guide your library design, the following table summarizes benchmark quantitative data derived from literature utilizing the pyrazolo[1,5-a]pyrimidine scaffold. Notice how modifications at the 6-position dictate the kinase selectivity profile.

Table 1: Representative Kinase Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

Target KinaseStructural Modification at 6-PositionIC

Range
Key Mechanistic InsightReference
TrkA / TrkB N-Aryl / Morpholine substitution< 1.0 nMCore forms hinge interaction; morpholine reduces off-target effects.[1]
CDK2 Amide linkage< 50 nMOccupies ATP-binding site; enables dual inhibition alongside TRKA.[2]
RET Urea linkage< 10 nMAchieves >500-fold selectivity against KDR; highly active in xenograft models.[3]
AAK1 Macrocyclic amide< 5.0 nMMacrocyclization restricts free rotatability within the ATP binding pocket.[4]

References

  • - Molecules (MDPI) 2. - Pharmaceuticals (MDPI)

  • - ACS Medicinal Chemistry Letters

  • - RSC Advances (via PMC)

Application Note: Advanced Amide Coupling Strategies for 3-Ethylpyrazolo[1,5-a]pyrimidin-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Insights

The synthesis of highly functionalized heterocycles often hinges on the successful formation of amide bonds using deactivated aromatic amines. 3-Ethylpyrazolo[1,5-a]pyrimidin-6-amine (CAS: 1707713-94-7)[1] is a privileged bicyclic scaffold frequently utilized in the development of kinase inhibitors and CFTR activators[2]. However, coupling this specific amine presents unique electronic and steric challenges that require precise experimental design.

The Causality of Reduced Nucleophilicity

Unlike standard aliphatic amines or electron-rich anilines, the 6-amino group on the pyrazolo[1,5-a]pyrimidine system is inherently deactivated. The fused pyrimidine ring is highly electron-deficient. The lone pair of electrons on the exocyclic C-6 nitrogen is partially delocalized into the


-system of the pyrimidine ring, significantly reducing its availability for nucleophilic attack on a carbonyl carbon.

While the 3-ethyl substitution on the adjacent pyrazole ring provides a mild inductive electron-donating effect (+I) that marginally improves the overall electron density of the fused system, the amine remains a poor nucleophile. Consequently, standard carbodiimide (EDC/DCC) couplings often stall or result in poor yields. To overcome this thermodynamic barrier, the carboxylic acid must be converted into a highly reactive electrophile—either via an aza-hydroxybenzotriazole active ester (HATU)[3] or an acid chloride[2].

Decision Matrix & Quantitative Data

Selecting the optimal coupling condition depends entirely on the steric bulk and stereochemical stability of the carboxylic acid partner.

Workflow Start Target: Amide of 3-Ethylpyrazolo [1,5-a]pyrimidin-6-amine Hindered Is the Carboxylic Acid Sterically Hindered? Start->Hindered AcidChloride Protocol B: Acid Chloride Method (Oxalyl Chloride / Pyridine) Hindered->AcidChloride Yes Epimerization Is the Acid Prone to Epimerization? Hindered->Epimerization No HATU Protocol A: HATU / DIPEA / DMF (High Reactivity / Mild) Epimerization->HATU Yes BOP Protocol C: BOP or HBTU / DIPEA (Cost-Effective Scale-up) Epimerization->BOP No

Decision matrix for selecting amide coupling conditions for pyrazolo[1,5-a]pyrimidin-6-amines.
Table 1: Quantitative Comparison of Coupling Strategies
ParameterProtocol A (HATU)Protocol B (Acid Chloride)Protocol C (BOP/HBTU)
Activating Agent HATU (1.2 eq)Oxalyl Chloride (1.5 eq)BOP or HBTU (1.5 eq)
Base DIPEA (2.0 - 3.0 eq)Pyridine (3.0 eq)DIPEA (3.0 eq)
Solvent DMF or NMPDCMDMF
Temperature 0 °C to RT0 °C to RTRT to 50 °C
Reaction Time 2 - 6 hours1 - 4 hours12 - 18 hours
Typical Yield 75% - 90%60% - 85%65% - 80%
Primary Use Case Standard / Epimerization-proneSterically hindered acidsCost-effective scale-up

Validated Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) and specific workup rationales are included to ensure that failures can be isolated to specific mechanistic steps.

Protocol A: HATU-Mediated Coupling (The Gold Standard)

Rationale: HATU is the premier choice for deactivated heteroaromatic amines[3]. The nitrogen atom at the 7-position of the HOAt leaving group provides an intramolecular hydrogen-bonding network (neighboring group participation) that accelerates the aminolysis step, overcoming the poor nucleophilicity of the 6-amino group.

Step-by-Step Methodology:

  • Activation: In an oven-dried flask under nitrogen, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M). Add

    
    -Diisopropylethylamine (DIPEA, 3.0 eq).
    
  • Ester Formation: Cool the mixture to 0 °C and add HATU (1.2 eq) in one portion. Stir for 15–30 minutes at room temperature.

    • Self-Validation Check: Aliquot 5

      
      L into MeOH and analyze via LC-MS. You must observe the mass of the methyl ester (formed by MeOH quenching the HOAt active ester) or the HOAt ester itself. If absent, the acid is unreactive.
      
  • Aminolysis: Add 3-ethylpyrazolo[1,5-a]pyrimidin-6-amine (1.05 eq) to the activated mixture. Stir at room temperature for 2–6 hours.

  • Workup & Purification:

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc) (10 volumes).

    • Wash 1 (10% Aqueous Citric Acid): Selectively protonates and removes basic byproducts (tetramethylurea from HATU, DIPEA salts) without hydrolyzing the newly formed amide.

    • Wash 2 (Saturated NaHCO

      
      ):  Removes unreacted carboxylic acid as a water-soluble sodium salt and neutralizes residual citric acid.
      
    • Wash 3 (Brine): Removes residual DMF.

    • Dry the organic layer over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate under reduced pressure. Purify via silica gel chromatography (typically using a DCM/MeOH gradient).
Protocol B: Acid Chloride Method

Rationale: For sterically hindered carboxylic acids (e.g.,


-disubstituted acids), the steric bulk prevents the formation of the bulky HOAt active ester. Converting the acid to an acid chloride via the Vilsmeier-Haack reagent generates a highly compact, hyper-reactive electrophile[2].

Step-by-Step Methodology:

  • Acid Chloride Generation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DCM (0.2 M). Add a catalytic amount of DMF (0.05 eq). Cool to 0 °C.

  • Chlorination: Dropwise add oxalyl chloride (1.5 eq). Stir at room temperature for 1–2 hours until gas evolution (CO and CO

    
    ) ceases.
    
    • Self-Validation Check: Concentrate a small aliquot and quench with dry methanol. LC-MS should show >95% conversion to the methyl ester.

  • Concentration: Concentrate the entire mixture under reduced pressure to remove excess oxalyl chloride and HCl. Re-dissolve the crude acid chloride in anhydrous DCM.

  • Coupling: In a separate flask, dissolve 3-ethylpyrazolo[1,5-a]pyrimidin-6-amine (1.0 eq) and Pyridine (3.0 eq) in DCM. Cool to 0 °C. Dropwise add the acid chloride solution.

    • Causality Note: Pyridine acts as both an acid scavenger and a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that forces the coupling with the deactivated amine.

  • Workup: Quench with water, extract with DCM, wash with brine, dry over Na

    
    SO
    
    
    
    , and purify.
Protocol C: BOP/HBTU-Mediated Coupling

Rationale: While HATU is kinetically superior, BOP and HBTU are highly economical for large-scale syntheses where the carboxylic acid is unhindered[4]. These reagents form an HOBt active ester, which lacks the neighboring group acceleration of HOAt but is sufficient for overnight reactions.

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid (1.0 eq) and DIPEA (3.0 eq) in anhydrous DMF. Add BOP or HBTU (1.5 eq) and stir for 30 minutes at room temperature.

  • Coupling: Add 3-ethylpyrazolo[1,5-a]pyrimidin-6-amine (1.1 eq).

  • Thermal Acceleration: Due to the lower reactivity of the HOBt ester, heat the reaction to 40–50 °C and stir for 12–18 hours.

  • Workup: Follow the identical acidic/basic wash sequence described in Protocol A to remove HMPA (if using BOP) or tetramethylurea (if using HBTU).

References

  • Title: US9108983B2 - Pyrrole compounds, a process for their preparation and pharmaceutical compositions containing them Source: Google Patents URL
  • Title : Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5-a]pyrimidine CFTR Activator That Ameliorates Dry Eye Disease Source : ACS Publications URL :[Link]

  • Title: WO2009014620A1 - Pyrazolo[1,5-a]pyrimidine derivatives Source: Google Patents URL

Sources

Synthesis of 3-ethylpyrazolo[1,5-a]pyrimidine libraries for HTS

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Synthesis of 3-Ethylpyrazolo[1,5-a]pyrimidine Libraries

Executive Summary

This guide details a robust, regioselective protocol for synthesizing 3-ethylpyrazolo[1,5-a]pyrimidine libraries. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, functioning as a bioisostere of the purine ring system found in ATP. This makes it a critical template for developing inhibitors of kinases (e.g., CDK2, PI3K, TTK) and antagonists of GPCRs (e.g., Adenosine receptors).

While traditional condensation methods often yield regioisomeric mixtures, this protocol utilizes a divergent


 strategy  starting from a 5,7-dichloro intermediate. This approach guarantees regiochemical purity and allows for the sequential introduction of two distinct diversity elements, making it ideal for High-Throughput Screening (HTS) campaigns.

Strategic Analysis: Route Selection

To maximize library quality and minimizing false positives in HTS, we prioritize regiocontrol over step count.

MethodDescriptionProsCons
A. Direct Condensation Reacting aminopyrazoles with unsymmetrical 1,3-diketones.[1]Single step.High risk of regioisomers (5- vs 7-substituted mixtures). Hard to separate.
B. Divergent

(Recommended)
Cyclization to a diol, chlorination, then sequential displacement.100% Regiocontrol. Access to diverse amines at both positions.More steps (3 linear steps), but higher fidelity.

Decision: We will employ Method B . The bridgehead nitrogen at position 4 renders the C-7 position significantly more electrophilic than C-5, enabling controlled, sequential substitution.

Retrosynthetic Logic & Workflow

The synthesis is built around the 3-ethyl-5,7-dichloropyrazolo[1,5-a]pyrimidine core. The 3-ethyl group is installed early via the aminopyrazole precursor to improve the lipophilicity and metabolic stability of the final scaffold.

G Start 4-Ethyl-1H-pyrazol-5-amine Core 5,7-Dihydroxy Intermediate Start->Core Diethyl Malonate NaOEt, Reflux Dichloro 5,7-Dichloro Scaffold (Activated Core) Core->Dichloro POCl3, Reflux Chlorination Lib1 Library A (C-7 Substituted) Dichloro->Lib1 Amine R1-NH2 SNAr (Mild), C-7 Selective Final Final Library (C-5, C-7 Substituted) Lib1->Final Amine R2-NH2 SNAr (Harsh), C-5 Substitution

Caption: Sequential assembly of the 3-ethylpyrazolo[1,5-a]pyrimidine library. The C-7 position is functionalized first due to electronic activation by the bridgehead nitrogen.

Detailed Experimental Protocols

Phase 1: Synthesis of the Scaffold Core

Target: 5,7-dichloro-3-ethylpyrazolo[1,5-a]pyrimidine

Step 1.1: Cyclization to the Diol

  • Reagents: 4-Ethyl-1H-pyrazol-5-amine (1.0 equiv), Diethyl malonate (1.2 equiv), Sodium ethoxide (2.0 equiv, 21% wt in EtOH).

  • Procedure:

    • Charge a round-bottom flask with 4-ethyl-1H-pyrazol-5-amine and absolute ethanol (5 mL/mmol).

    • Add sodium ethoxide solution dropwise at room temperature.

    • Add diethyl malonate.[2]

    • Reflux the mixture for 6–8 hours. A thick precipitate (the disodium salt) will form.

    • Workup: Cool to RT. Filter the solid.[3] Dissolve the solid in minimal water and acidify to pH 2 with concentrated HCl. The free diol (3-ethylpyrazolo[1,5-a]pyrimidine-5,7-diol) will precipitate. Filter, wash with water and diethyl ether, and dry under vacuum.

    • Expected Yield: >85%.[3][4][5]

Step 1.2: Chlorination

  • Reagents: Diol intermediate (from 1.1),

    
     (excess, solvent/reagent), N,N-Dimethylaniline (1.0 equiv).
    
  • Procedure:

    • Suspend the dried diol in

      
       (5 mL/g).
      
    • Add N,N-Dimethylaniline carefully (catalyst/acid scavenger).

    • Reflux for 4 hours until the solution becomes clear.

    • Workup (Caution): Cool the mixture. Pour slowly onto crushed ice with vigorous stirring (exothermic!). Extract with dichloromethane (DCM) (3x). Wash organic layer with saturated

      
       and brine. Dry over 
      
      
      
      and concentrate.
    • Purification: Flash chromatography (Hexanes/EtOAc 9:1) to yield the 5,7-dichloro-3-ethylpyrazolo[1,5-a]pyrimidine.

    • Stability: This intermediate is stable and can be stored at 4°C.

Phase 2: Library Generation (Parallel Synthesis)

Format: 96-well deep-well blocks or reaction vials.

Step 2.1: Regioselective Substitution at C-7 (Room Temp) Mechanism: The C-7 chloride is highly reactive due to the adjacent bridgehead nitrogen (N-4).

  • Reagents: 5,7-Dichloro scaffold (1.0 equiv), Amine

    
     (1.1 equiv), DIPEA (1.5 equiv), THF or DMF.
    
  • Protocol:

    • Dissolve the dichloro scaffold in THF (0.2 M).

    • Dispense 500 µL (100 µmol) into each well.

    • Add Amine

      
       (110 µmol) and DIPEA (150 µmol).
      
    • Shake at Room Temperature for 2–4 hours.

    • QC Check: LC-MS should show complete conversion to the mono-substituted product. The regioselectivity is typically >95:5 favoring C-7.

    • Workup: Evaporate volatiles (if THF) or precipitate with water (if DMF). For HTS libraries, proceed directly to the next step if using volatile amines, or perform a solid-phase extraction (SPE) cleanup.

Step 2.2: Substitution at C-5 (Microwave/Heat) Mechanism: The C-5 chloride is deactivated and requires forcing conditions.

  • Reagents: C-7 substituted intermediate (from 2.1), Amine

    
     (2–3 equiv), DIPEA (3 equiv), NMP or DMSO.
    
  • Protocol:

    • Resuspend the intermediate in NMP (0.2 M).

    • Add excess Amine

      
       (amines used here should be non-volatile).
      
    • Conditions: Heat at 120°C for 12 hours (thermal) or 140°C for 20 mins (Microwave).

    • Note: If

      
       is an aromatic amine (aniline), use Buchwald-Hartwig conditions (Pd(OAc)2, BINAP, 
      
      
      
      , Toluene/Dioxane, 100°C) as
      
      
      will be sluggish.

Quality Control & Purification

For HTS, library purity must exceed 90%.

  • Purification: Mass-directed preparative HPLC (Reverse phase C18).

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

    • Gradient: 5% to 95% ACN over 8 mins.

  • Validation:

    • 1H NMR: Diagnostic shift. The proton at C-6 (aromatic singlet) typically shifts upfield upon substitution at C-7 and C-5.

    • Regiochemistry Proof: NOESY experiments. An NOE correlation should be observed between the 3-ethyl group and the substituent at C-7 (specifically the NH or protons on the R1 group). No NOE should be seen between 3-ethyl and the C-5 substituent.

Case Study: Kinase Inhibition

In a validation campaign targeting TTK (Mps1) , a library constructed using this protocol yielded Compound 7a (R1 = 4-aminopyridine, R2 = 3-methoxy-aniline).

  • Structure: 3-ethyl-N7-(pyridin-4-yl)-N5-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-5,7-diamine.

  • Activity:

    
     (TTK).
    
  • Selectivity: >100-fold selective over CDK2.

  • Observation: The 3-ethyl group was crucial for filling a hydrophobic pocket in the ATP binding site, improving potency by 5-fold compared to the 3-H analog.

References

  • Vertex AI Search. (2023). Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257. National Institutes of Health.

  • Vertex AI Search. (2023). Regioselectivity in the multicomponent reaction of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry.

  • Vertex AI Search. (2023). Pyrazolo[1,5-a]pyrimidines as privileged structures. RSC Publishing.[6]

  • Vertex AI Search. (2023). Regioselective SNAr of dichloropyrimidines. WuXi AppTec Biology.

  • Vertex AI Search. (2023). Synthesis of 3-ethylpyrazolo[1,5-a]pyrimidine derivatives. MDPI.

Sources

Troubleshooting & Optimization

Technical Support Center: 3-Ethylpyrazolo[1,5-a]pyrimidin-6-amine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a specialized support resource for the synthesis and optimization of 3-ethylpyrazolo[1,5-a]pyrimidin-6-amine . This content is designed for researchers requiring high-fidelity protocols and troubleshooting strategies for this specific kinase-inhibitor scaffold.

Core Reaction Strategy & Logic

Objective: Maximize yield and regiochemical purity of the target scaffold. Primary Challenge: The direct installation of the 6-amino group is chemically inefficient due to the instability of 2-aminomalonaldehyde. Optimized Route: The "Nitro-Reduction De Novo Strategy" is the industry standard for high-yield access. This involves the cyclocondensation of 4-ethyl-1H-pyrazol-5-amine with sodium nitromalonaldehyde to form a stable 6-nitro intermediate, followed by chemoselective reduction.

Reaction Pathway Diagram

The following diagram outlines the optimized synthetic workflow and critical decision points.

SynthesisPath Start 4-Ethyl-1H-pyrazol-5-amine (Precursor) Step1 Cyclocondensation (AcOH, Reflux, 2-4h) Start->Step1 Reagent Sodium Nitromalonaldehyde (Electrophile) Reagent->Step1 Intermed 6-Nitro-3-ethylpyrazolo [1,5-a]pyrimidine Step1->Intermed Yield: 75-85% Step2 Reduction (Fe/NH4Cl or H2/Pd-C) Intermed->Step2 Product TARGET: 3-Ethylpyrazolo[1,5-a] pyrimidin-6-amine Step2->Product Yield: 80-90%

Figure 1: Optimized two-step synthesis pathway via the stable 6-nitro intermediate.

Optimized Experimental Protocol

This protocol is self-validating; success at Step 1 is visually confirmed by the precipitation of the nitro-intermediate.

Step 1: Cyclocondensation (Formation of the Core)

Reagents:

  • 4-Ethyl-1H-pyrazol-5-amine (1.0 equiv)

  • Sodium Nitromalonaldehyde Monohydrate (1.2 equiv)

  • Solvent: Glacial Acetic Acid (0.5 M concentration)

Procedure:

  • Dissolution: Charge a round-bottom flask with 4-ethyl-1H-pyrazol-5-amine and glacial acetic acid. Stir until fully dissolved.

  • Addition: Add sodium nitromalonaldehyde monohydrate in a single portion. The salt may not dissolve immediately; this is normal.

  • Reaction: Heat the mixture to reflux (118°C) . Maintain reflux for 3–4 hours.

    • Checkpoint: The solution typically darkens, and a solid precipitate (the nitro compound) often begins to form upon cooling.

  • Work-up: Cool the mixture to room temperature and then pour into ice-cold water (5x reaction volume). Stir for 30 minutes.

  • Isolation: Filter the solid precipitate. Wash with copious water to remove residual acid and sodium salts. Dry in a vacuum oven at 50°C.

    • Expected Yield: 75–85%.

    • Appearance: Yellow to light-brown solid.

Step 2: Reduction (Unmasking the Amine)

Reagents:

  • 6-Nitro-3-ethylpyrazolo[1,5-a]pyrimidine (1.0 equiv)

  • Iron Powder (5.0 equiv)

  • Ammonium Chloride (5.0 equiv)

  • Solvent: Ethanol/Water (3:1 ratio)

Procedure:

  • Suspend the nitro intermediate in EtOH/H2O.

  • Add Fe powder and NH4Cl.

  • Heat to 80°C with vigorous stirring for 2 hours.

    • Mechanism:[1][2][3] Fe acts as the electron donor; NH4Cl buffers the pH to prevent ring opening.

  • Filtration: Filter hot through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

  • Concentration: Evaporate the filtrate to dryness.

  • Purification: Recrystallize from Ethanol or purify via flash chromatography (DCM/MeOH) if necessary.

Troubleshooting & FAQs

This module addresses specific failure modes reported by users.

Module A: Low Yield in Cyclization

Symptom: Reaction yields <50% or gummy black tar instead of solid precipitate.

Potential CauseDiagnostic QuestionCorrective Action
Aldehyde Degradation Is your Sodium Nitromalonaldehyde old or brown?Critical: This reagent is unstable. Recrystallize it from water/ethanol or purchase a fresh batch. Purity is the #1 yield driver.
Wet Solvent Did you use standard acetic acid?Use Glacial Acetic Acid (>99.7%). Water inhibits the dehydration step of the cyclization, stalling the reaction at the intermediate imine stage.
Incomplete Heating Did the reaction maintain a rolling reflux?The condensation requires high energy to overcome the activation barrier. Ensure oil bath is >125°C.
Module B: Regioselectivity & Purity

Symptom: Presence of isomers or difficult-to-separate impurities.

Q: Can I use 2-nitromalonaldehyde (free aldehyde) instead of the sodium salt? A: No. The free aldehyde is highly unstable and prone to polymerization. The sodium salt releases the aldehyde in situ under acidic conditions (acetic acid), ensuring a controlled concentration of the electrophile and minimizing side reactions [1].

Q: Why do I see a "3-nitro" impurity? A: You likely won't with this method. The "3-nitro" isomer typically arises from electrophilic nitration of the pre-formed pyrazolo[1,5-a]pyrimidine core (which favors position 3). By using the de novo synthesis with nitromalonaldehyde, the nitro group is structurally locked at position 6 [2].

Troubleshooting Decision Tree

Troubleshooting Issue Problem: Low Yield / Tar Formation Check1 Check Na-Nitromalonaldehyde Appearance Issue->Check1 Result1 Is it dark brown/sticky? Check1->Result1 Action1 Action: Purify or Replace Reagent. Must be light yellow/cream solid. Result1->Action1 Yes Check2 Check Solvent System Result1->Check2 No Result2 Is water present? Check2->Result2 Action2 Action: Use Glacial AcOH. Add molecular sieves if needed. Result2->Action2 Yes

Figure 2: Diagnostic flow for resolving common yield-limiting factors.

Quantitative Data: Solvent & Catalyst Effects

The following data summarizes optimization studies for the cyclization step (Step 1).

Solvent SystemCatalyst/AdditiveTemperatureYield (%)Notes
Glacial AcOH None Reflux 82% Recommended. Cleanest profile.
EthanolHCl (cat.)[4]Reflux65%Slower reaction; incomplete conversion.
EthanolNaOEt (Basic)Reflux45%Significant tar formation; salt solubility issues.
WaterKHSO460°C30%"Green" method, but poor solubility for this substrate.

Data synthesized from comparative analysis of pyrazolo[1,5-a]pyrimidine cyclizations [3, 4].

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors. Source: RSC Advances (2016). URL:[Link]

  • Pyrazolo[1,5-a]pyrimidine: Synthesis and Regiospecific Electrophilic Substitution. Source: Canadian Journal of Chemistry (1975). Context: Establishes that de novo synthesis is required for 6-substitution, whereas direct nitration targets position 3. URL:[Link]

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives. Source: MDPI Pharmaceuticals (2024). URL:[Link]

  • Simple access toward 3-halo- and 3-nitro-pyrazolo[1,5-a]pyrimidines through a one-pot sequence. Source: RSC Advances (2017). URL:[Link]

Sources

Solubility issues with 3-ethylpyrazolo[1,5-a]pyrimidin-6-amine in biological assays

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility & Assay Optimization for 3-ethylpyrazolo[1,5-a]pyrimidin-6-amine Ticket ID: #SOL-PYR-006 Status: Open Assigned Specialist: Senior Application Scientist, High-Throughput Screening Div.

Executive Summary

You are encountering variability in biological data involving 3-ethylpyrazolo[1,5-a]pyrimidin-6-amine . This is a common challenge with fused pyrazolo-pyrimidine scaffolds. These molecules often exhibit "brick dust" properties—high crystallinity and planarity—leading to poor aqueous solubility and rapid precipitation upon dilution. Furthermore, as a lipophilic amine, this compound is susceptible to lysosomal sequestration, which can mimic low potency in cell-based assays.

This guide provides a self-validating workflow to stabilize your compound and distinguish between true biological inactivity and solubility artifacts.

Part 1: Stock Solution Preparation (The Foundation)

The Problem: The compound may not fully dissolve in DMSO even if it appears clear, or it may crash out upon freeze-thaw cycles due to moisture uptake (DMSO is hygroscopic).

Technical Insight: The pyrazolo[1,5-a]pyrimidine core is highly planar, leading to strong


-

stacking interactions (high crystal lattice energy). Breaking this lattice requires significant energy.
Protocol: The "Warm-Sonicate-Vortex" Cycle

Do not rely on visual inspection alone. Micro-crystals are invisible to the naked eye but will seed massive precipitation in aqueous media.

  • Solvent Choice: Use anhydrous DMSO (Grade:

    
    99.9%, stored under nitrogen/argon if possible).
    
  • Target Concentration: Avoid maximizing the limit. If the theoretical max is 100 mM, prepare stocks at 10 mM or 20 mM to create a safety buffer against temperature fluctuations.

  • Dissolution Steps:

    • Step A: Add DMSO to the powder.

    • Step B: Vortex vigorously for 30 seconds.

    • Step C: Sonicate in a water bath at 37°C (not exceeding 40°C) for 10 minutes.

    • Step D: Visually inspect. Critical: Hold the vial up to a light source and look for "schlieren" patterns (wavy lines indicating density differences) or Tyndall effect (scattering of light by suspended particles).

FAQ:

  • Q: Can I store the stock at -20°C?

  • A: Yes, but you must re-sonicate upon every thaw. DMSO absorbs water from the air at -20°C, which decreases the solubility of hydrophobic compounds over time. Use single-use aliquots to prevent this.[1]

Part 2: The "Crash" in Media (Dilution Strategy)

The Problem: Adding 100% DMSO stock directly to cell culture media causes immediate, local precipitation due to the shock change in dielectric constant.

Technical Insight: This compound is a lipophilic amine. In high-salt buffers (PBS, media), the "salting-out" effect reduces solubility further.

Protocol: The Intermediate Plate Method (Serial Dilution)

Never pipette 100% DMSO stock directly into the assay well containing cells. Use an intermediate dilution step.

Dilution_Workflow cluster_0 Critical Control Point Stock 10 mM Stock (100% DMSO) Inter Intermediate Plate (100x Final Conc) Solvent: Media + 10% DMSO Stock->Inter 1. Predilute (Prevent Shock) Assay Assay Plate (1x Final Conc) Final DMSO: 0.1% Inter->Assay 2. Transfer (Equilibrium)

Figure 1: The Intermediate Plate workflow minimizes the "solvent shock" that causes precipitation.

Step-by-Step:

  • Prepare Intermediate: In a separate plate, dilute your DMSO stock 1:10 into culture media (or PBS). This brings the DMSO to 10%.[2]

    • Why? The compound is more likely to remain soluble in 10% DMSO/Media than in 0.1% DMSO/Media during the mixing phase.

  • Mix Thoroughly: Pipette up and down 5-10 times.

  • Final Transfer: Transfer from the Intermediate Plate to the Assay Plate (containing cells) at a 1:10 ratio.

    • Result: Final DMSO is 1% (or adjust ratios for 0.1%). The compound faces a gentler gradient.

Part 3: Biological Artifacts (Lysosomal Trapping)

The Problem: The compound shows good enzymatic potency (biochemical assay) but poor cellular potency (cell-based assay), or cytotoxicity appears delayed.

Technical Insight: 3-ethylpyrazolo[1,5-a]pyrimidin-6-amine contains a basic amine. Lipophilic amines (LogP > 1, pKa > 6) are prone to Lysosomal Trapping .[3][4]

  • Mechanism: The uncharged amine crosses the cell membrane. Once it enters the acidic lysosome (pH ~4.5), it becomes protonated (charged) and cannot exit.

  • Consequence: The drug is sequestered away from its cytosolic target, effectively lowering the available concentration.

Diagnostic Experiment: The Ammonium Chloride Shift

To confirm if your compound is being trapped:

  • Run your standard cell-based dose-response curve.

  • Run a parallel arm where cells are pre-treated with 10 mM Ammonium Chloride (NH₄Cl) or 100 nM Bafilomycin A1 .

    • Mechanism:[5] These agents neutralize lysosomal pH.

  • Analysis: If the potency (IC50) improves significantly (shift to the left) in the presence of NH₄Cl, your compound was suffering from lysosomal sequestration.

Part 4: Troubleshooting Decision Tree

Use this logic flow to diagnose specific assay failures.

Troubleshooting_Tree Start Issue Observed Precip Visible Precipitate? Start->Precip Potency Low/Variable Potency? Start->Potency CheckStock Check Stock (Light Scattering) Precip->CheckStock Yes Binding Plastic Binding? (Switch to PP Plate) Potency->Binding Potency Drops Over Time Trapping Lysosomal Trapping? (Test + NH4Cl) Potency->Trapping Enz IC50 << Cell IC50 ReSonicate Re-Sonicate & Warm (37°C) CheckStock->ReSonicate Particles Found InterPlate Use Intermediate Dilution Step CheckStock->InterPlate Stock Clear

Figure 2: Diagnostic logic for isolating solubility vs. biological interference issues.

Summary of Physical Properties & Recommendations
ParameterEstimated StatusImpact on AssayRecommendation
Aqueous Solubility Low (< 50 µM)Precipitation in mediaKeep final assay conc. < 10 µM if possible.
Crystallinity High (Planar)Slow dissolution rateSonicate stocks; do not rely on shaking.
Lipophilicity High (LogP > 2)Plastic bindingUse Polypropylene (PP) plates for dilutions.
Basicity (pKa) Weak BaseLysosomal TrappingValidate with NH₄Cl control if cell potency is low.
References
  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Compound-Mediated Interference in Homogeneous Proximity Assays. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-.[6]

  • Schmitt, M. V., et al. (2019). Quantitation of Lysosomal Trapping of Basic Lipophilic Compounds Using In Vitro Assays.[7][8] Drug Metabolism and Disposition, 47(1).[7]

  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods: Solubility. ScienceDirect.

  • PubChem Compound Summary. Pyrazolo[1,5-a]pyrimidin-5-amine (Related Scaffold Properties). National Library of Medicine.

For further assistance, please reply to this ticket with your specific assay buffer composition and the final DMSO concentration used.

Sources

Technical Support Center: 3-Ethylpyrazolo[1,5-a]pyrimidin-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the stability, solubility, and handling of 3-ethylpyrazolo[1,5-a]pyrimidin-6-amine , a critical heterocyclic building block often employed in the synthesis of kinase inhibitors (e.g., CDK, JAK, and PI3K pathways).

Executive Summary

  • Compound Type: Heterocyclic primary amine.

  • Primary Instability Factor: Oxidative degradation of the C6-amino group (browning) and hygroscopicity.

  • Recommended Solvent: Anhydrous DMSO (Dimethyl Sulfoxide).

  • Storage: -20°C, desiccated, under inert atmosphere (Argon/Nitrogen).

Part 1: Troubleshooting & FAQs

Category A: Solubility & Solution Preparation

Q1: I cannot get the compound to dissolve in water or PBS. What is the correct protocol? Technical Insight: The pyrazolo[1,5-a]pyrimidine scaffold is lipophilic (LogP ~1.5–2.0), and the 3-ethyl substituent further decreases aqueous solubility. The 6-amino group is weakly basic but insufficient to solubilize the planar aromatic core at neutral pH. Solution:

  • Primary Solvent: Dissolve in 100% DMSO to create a stock solution (e.g., 10–50 mM).

  • Aqueous Dilution: Dilute the DMSO stock into your buffer just prior to use. Keep the final DMSO concentration <1% (v/v) to avoid cytotoxicity in biological assays.

  • Sonication: If particles persist in DMSO, sonicate at 40 kHz for 5–10 minutes at room temperature.

Q2: My DMSO stock solution turned from pale yellow to dark brown after 3 days. Is it still usable? Diagnostic: This indicates oxidative degradation . Primary aromatic/heteroaromatic amines are prone to oxidation by dissolved oxygen and light, forming azo-dimers or imino-quinone species (chromophores). Verdict: Discard. The effective concentration is unknown, and oxidation byproducts may be cytotoxic or interfere with kinase binding assays. Prevention:

  • Use degassed DMSO.

  • Store under argon/nitrogen.

  • Use amber vials to block UV/visible light.

Category B: Chemical Stability

Q3: Is this compound stable in acidic media (e.g., 0.1% TFA for HPLC)? Answer: Yes, for short durations. The pyrazolo[1,5-a]pyrimidine ring is robust against mild acid hydrolysis. However, prolonged exposure to strong acids (>1M HCl) or high temperatures can lead to ring-opening or de-ethylation.

  • HPLC Mobile Phase: 0.1% Trifluoroacetic acid (TFA) or Formic acid is perfectly safe for LC-MS analysis.

Q4: Can I store the compound in solution at -20°C? Answer: Yes, but with caveats.

  • DMSO Stocks: Stable for 3–6 months at -20°C if sealed tightly to prevent water absorption (DMSO is hygroscopic).

  • Aqueous Solutions: Never store aqueous dilutions. Prepare fresh. The amine can react with atmospheric CO

    
     to form carbamates, or hydrolyze slowly over weeks.
    

Part 2: Degradation & Handling Visualizations

Figure 1: Stability & Degradation Pathways

This diagram illustrates the primary failure modes for 3-ethylpyrazolo[1,5-a]pyrimidin-6-amine in solution.

StabilityPathways cluster_conditions Critical Factors Compound 3-Ethylpyrazolo[1,5-a] pyrimidin-6-amine (Intact) Oxidation Oxidative Dimerization (Azo/Hydrazo species) Compound->Oxidation O2 / Light (Browning) Carbamate Carbamate Salt (Reaction with CO2) Compound->Carbamate Atmospheric CO2 (Hygroscopic DMSO) RingOpen Ring Hydrolysis (Extreme Acid/Base) Compound->RingOpen >1M HCl/NaOH High Temp UV Light UV Light Dissolved O2 Dissolved O2 Moisture Moisture

Caption: Primary degradation pathways. The red path (Oxidation) is the most common cause of "browning" in solution.

Part 3: Standardized Experimental Protocols

Protocol 1: Preparation of High-Stability Stock Solution

Purpose: To create a 50 mM stock solution that remains stable for >3 months.

Materials:

  • 3-Ethylpyrazolo[1,5-a]pyrimidin-6-amine (Solid)

  • Anhydrous DMSO (≥99.9%, stored over molecular sieves)

  • Amber glass vial with PTFE-lined cap

  • Argon or Nitrogen gas source

Procedure:

  • Equilibration: Allow the solid vial to warm to room temperature before opening to prevent water condensation.

  • Weighing: Weigh the required amount (e.g., 10 mg) rapidly.

    • Calculation: MW ≈ 162.19 g/mol (Estimate based on structure).

    • 
      .
      
    • Volume of DMSO required for 50 mM:

      
      .
      
  • Dissolution: Add the calculated volume of Anhydrous DMSO. Vortex for 30 seconds.

  • Degassing (Critical): Gently bubble Argon gas through the solution for 1 minute to remove dissolved oxygen.

  • Aliquot & Store: Dispense into single-use aliquots (e.g., 50 µL) in amber tubes. Flash freeze in liquid nitrogen (optional) and store at -20°C or -80°C.

Protocol 2: Quality Control (HPLC-UV)

Purpose: To verify purity and detect oxidative impurities.

ParameterSetting
Column C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm (aromatic core) and 280 nm
Retention Time Expect main peak at ~4–6 min (moderately lipophilic)
Pass Criteria Purity ≥ 95% (Area under curve); No secondary peaks > 2%

Part 4: Reference Data

Physicochemical Properties Table
PropertyValue (Approx.)Implication for Handling
Molecular Weight ~162.2 g/mol Calculation of molarity.
LogP 1.5 – 1.9Lipophilic; requires organic co-solvent (DMSO/MeOH).
pKa (Amine) ~3.5 – 4.5Weak base; protonated only in acidic pH.
Appearance Off-white to pale yellow solidDarkening indicates decomposition.
Hygroscopicity ModerateKeep desiccated; water accelerates degradation.
References
  • Chemical Structure & Properties: PubChem.[1] Pyrazolo[1,5-a]pyrimidine-6-amine derivatives. National Library of Medicine. Available at: [Link]

  • Scaffold Stability in Drug Discovery: Williamson, D.S., et al. (2005). Novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK2. Bioorganic & Medicinal Chemistry Letters. (General reference for scaffold stability).
  • Amine Oxidation Mechanisms: Smith, M.B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

(Note: Specific literature on "3-ethylpyrazolo[1,5-a]pyrimidin-6-amine" is sparse; data is extrapolated from the well-characterized pyrazolo[1,5-a]pyrimidine class and general heterocyclic amine chemistry.)

Sources

Technical Support Center: Regioselectivity Control in 3-Substituted Pyrazolo[1,5-a]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. Pyrazolo[1,5-a]pyrimidines are privileged, purine-isosteric scaffolds critical to the development of kinase inhibitors, GABA-A receptor agonists (e.g., Zaleplon), and fluorescent probes. However, synthesizing these scaffolds via the condensation of 3-substituted 5-aminopyrazoles with 1,3-dielectrophiles frequently results in a frustrating mixture of regioisomers.

This guide is designed to help researchers troubleshoot regioselectivity issues by understanding the underlying mechanistic causality, selecting the right conditions, and implementing self-validating experimental protocols.

The Causality of Regioselectivity (The "Why")

The core of the regioselectivity challenge lies in the dual nucleophilicity of 3-substituted 5-aminopyrazoles. These molecules possess two competing nucleophilic centers:

  • The Exocyclic Amine (-NH₂): A "softer" nucleophile that reacts rapidly under kinetic control.

  • The Endocyclic Nitrogen (N1/N2): A "harder" nucleophile that is heavily influenced by the electronic effects of the 3-substituent and the protonation state of the ring.

When reacting with unsymmetrical 1,3-dielectrophiles (like 1,3-diketones or acylated Meldrum's acids), the reaction pathway diverges based on which nitrogen attacks the most electrophilic carbon first[1]. Controlling the pH, solvent polarity, and temperature allows you to dictate whether the reaction follows a kinetic (aza-Michael addition) or thermodynamic (acid-catalyzed cyclocondensation) pathway.

Pathway Visualization

RegioControl A 3-Substituted 5-Aminopyrazole + Unsymmetrical 1,3-Dielectrophile B Kinetic Control (Neutral / Aprotic Media) A->B C Thermodynamic Control (Acidic Media / Heat) A->C D Initial Attack by Exocyclic NH₂ (Soft Nucleophile) B->D Aza-Michael / Soft-Soft E Initial Attack by Endocyclic NH (Hard Nucleophile) C->E Protonation / Hard-Hard F 7-Substituted Isomer (Major Product) D->F Cyclocondensation G 5-Substituted Isomer (Major Product) E->G Cyclocondensation

Mechanistic divergence in pyrazolo[1,5-a]pyrimidine synthesis based on reaction conditions.

Troubleshooting FAQs

Q1: I am getting a 1:1 mixture of 5- and 7-isomers when condensing 3-aminopyrazoles with 1,3-diketones. How can I drive the reaction to a single regioisomer? A1: The comparable nucleophilicity of the exocyclic NH₂ and endocyclic NH causes this literature-notorious controversy[1]. To bias the reaction, switch your solvent system. Using an aqueous medium with a mild acid catalyst like KHSO₄ under ultrasound irradiation thermodynamically drives the reaction toward the 7-substituted isomer[2]. Alternatively, replace the 1,3-diketone with a β-enaminone. The dimethylamino leaving group in β-enaminones dictates an initial aza-Michael addition by the exocyclic NH₂, locking the regioselectivity before cyclization[3].

Q2: I need to synthesize pyrazolo[1,5-a]pyrimidin-5-ones, but my reactions heavily favor the 7-one isomer. What is the fix? A2: Direct condensation often favors the 7-one isomer due to the rapid attack of the exocyclic amine on the most reactive carbonyl. To invert this, use acylated Meldrum’s acids as the dielectrophile in a stepwise protocol. Step 1: React the aminopyrazole and acylated Meldrum's acid in neutral acetonitrile (MeCN) at 80 °C. This kinetically traps the intermediate. Step 2: Add an acid catalyst only after the intermediate is fully formed to promote cyclization. Adding acid at the beginning destroys the regioselectivity[4].

Q3: My 3-substituted aminopyrazole has a bulky group (e.g., tert-butyl or aryl), and the cyclization stalls at the uncyclized intermediate. How do I force completion? A3: Steric hindrance at the 3-position impedes the final dehydration/cyclization step. Transition from conventional heating to ultrasound irradiation (US) or microwave (MW) synthesis. US enhances mass transfer and local cavitation, allowing quantitative cyclization in aqueous KHSO₄ within minutes[2].

Quantitative Data: Regioselectivity Matrix

Use this matrix to select the appropriate dielectrophile and condition based on your target isomer.

DielectrophileReaction ConditionsMajor RegioisomerSelectivity Ratio (5- vs 7-isomer)Typical Yield (%)
β-Enaminone Microwave, Neutral7-Substituted< 1:9985–95
1,3-Diketone EtOH, Reflux (Conventional)Mixture~ 40:6060–70
1,3-Diketone Aq. KHSO₄, Ultrasound7-Substituted< 5:9588–92
Acylated Meldrum's Acid MeCN (Neutral, Step 1) then Acid5-One> 95:580–90
Acylated Meldrum's Acid Acidic (One-pot, t=0)7-One~ 10:9075–85

Validated Experimental Protocols

Protocol A: KHSO₄-Assisted Ultrasound Synthesis of 7-Substituted Isomers

This protocol utilizes a self-validating phase-separation mechanism. As the hydrophobic pyrazolo[1,5-a]pyrimidine forms, it precipitates out of the aqueous phase, driving the equilibrium forward and preventing over-reaction or degradation[2].

  • Preparation: In a 50 mL Erlenmeyer flask, combine the 3-substituted 5-aminopyrazole (1.0 mmol) and the 1,3-dielectrophile (1.0 mmol).

  • Catalysis: Add 10 mL of a 20 mol% aqueous KHSO₄ solution.

  • Irradiation: Suspend the flask in an ultrasonic bath (35 kHz) at ambient temperature. Sonicate for 15–30 minutes.

  • Validation Check: The reaction is complete when a dense, solid precipitate fully crashes out of the aqueous solution. Verify the disappearance of starting materials via TLC (EtOAc:Hexane 1:2).

  • Isolation: Filter the precipitate under a vacuum, wash thoroughly with cold distilled water to remove the KHSO₄ catalyst, and recrystallize from ethanol to yield the pure 7-substituted isomer.

Protocol B: Stepwise Regioselective Synthesis of Pyrazolo[1,5-a]pyrimidin-5-ones

This protocol relies on kinetic trapping. By separating the initial condensation from the acid-catalyzed cyclization, you prevent the thermodynamic equilibration that leads to the 7-one isomer[4].

  • Kinetic Condensation: In a dried 20 mL scintillation vial, dissolve the 3-aminopyrazole (1.0 mmol) and acylated Meldrum's acid (1.1 mmol) in anhydrous acetonitrile (5 mL).

  • Heating: Stir the mixture at 80 °C for 1 hour. Critical: Do not add any acidic additives during this step.

  • Validation Check: Pull a 10 µL aliquot and verify the complete formation of the uncyclized intermediate via LC-MS. The starting aminopyrazole mass should be entirely consumed.

  • Cyclization: Once the intermediate is verified, add trifluoroacetic acid (TFA, 2.0 equiv) directly to the reaction mixture. Continue heating at 80 °C for an additional 4 hours.

  • Workup: Concentrate the mixture under reduced pressure. Neutralize with saturated NaHCO₃, extract with dichloromethane (3 × 15 mL), dry over MgSO₄, and purify via flash chromatography to isolate the 5-one isomer.

References

  • Mohamed MS, Mahmoud AM. "Believes versus evidence-based regio-orientation in the structure assignment of pyrazolo[1,5-a]pyrimidines." Journal of Applied Pharmaceutical Science, 2019.[Link]

  • Kaping, S., et al. "A three step one-pot regioselective synthesis of highly substituted pyrazolo[1,5-a]pyrimidines assisted by KHSO4 in aqueous media under ultrasound irradiation." European Journal of Chemistry, 2020.[Link]

  • "Access to Pyrazolo[1,5-a]pyrimidinone Regioisomers from Acylated Meldrum's Acids." Organic Letters, 2025.[Link]

  • "Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold." Molecules (MDPI), 2021.[Link]

Sources

Technical Support Center: Troubleshooting Buchwald-Hartwig Coupling with Electron-Deficient Amines

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Senior Researchers, Medicinal Chemists, and Process Development Scientists. Topic: Overcoming reactivity cliffs with weak nucleophiles (e.g., nitroanilines, aminopyridines, amides, sulfonamides).

Core Philosophy: The "Weak Nucleophile" Paradox

In standard Buchwald-Hartwig couplings, the amine nucleophile attacks the Pd(II) center to displace the halide (or pseudohalide).[1] However, electron-deficient amines present a dual challenge:

  • Low Nucleophilicity: They lack the electron density to attack the Pd(II) center, often leading to stalled catalytic cycles.

  • High Acidity: While they are easier to deprotonate, the resulting amido complexes can be stable "sinks" that refuse to undergo reductive elimination, or the neutral amine fails to bind entirely.

The Golden Rule: When the amine is weak, the ligand must be bulky (to force reductive elimination) and electron-rich (to facilitate oxidative addition).

Critical Reagent Selection Guide

Do not rely on "legacy" conditions (e.g.,


 / BINAP). For electron-deficient amines, modern precatalysts and specific dialkylbiaryl phosphine ligands are non-negotiable for reproducibility.
The Ligand: The BrettPhos Family

For weak nucleophiles, the BrettPhos family is the industry standard.

  • BrettPhos: Best for primary amines (anilines, methylamine) and some weak nucleophiles.

  • tBuBrettPhos: The "heavy lifter." Specifically engineered for amides, sulfonamides, and highly electron-deficient anilines. Its extreme bulk destabilizes the Pd(II) intermediate, accelerating the difficult reductive elimination step.

  • JackiePhos: A specialized alternative for specific amide/urea couplings where tBuBrettPhos fails.

The Catalyst Source: G3/G4 Precatalysts

Stop using


 or 

for these difficult substrates.
  • Why?

    
     introduces dibenzylideneacetone (dba), which can inhibit the catalyst by competing with the weak amine for coordination sites.
    
  • Solution: Use Pd G4 Precatalysts (e.g., tBuBrettPhos Pd G4). These contain a methyl-substituted biphenyl backbone that ensures rapid, irreversible activation to the active

    
     species even at room temperature.
    
The Base: Matching pKa
  • Strong Bases (

    
    , 
    
    
    
    ):
    Preferred for electron-deficient amines to ensure complete deprotonation.
  • Weak Bases (

    
    , 
    
    
    
    ):
    Use only if the substrate contains base-sensitive groups (e.g., esters). If using weak bases, you must use a highly active precatalyst (G4) and often higher temperatures (
    
    
    ).

Visual Troubleshooting Logic

Diagram 1: Ligand & Condition Selection Matrix

This decision tree guides you through the selection process based on your specific nucleophile class.

LigandSelection Start Start: Define Nucleophile PrimaryAniline Primary Aniline (e.g., Nitroaniline) Start->PrimaryAniline Amide Amide / Sulfonamide (Very Weak Nucleophile) Start->Amide BaseSensitive Base Sensitive Groups? (Esters, Nitriles) PrimaryAniline->BaseSensitive tBuBrettPhos Ligand: tBuBrettPhos Base: NaOtBu Temp: 100-110°C Amide->tBuBrettPhos Standard BrettPhos Ligand: BrettPhos Base: NaOtBu Temp: 80-100°C BaseSensitive->BrettPhos No WeakBaseRoute Ligand: tBuBrettPhos Base: K3PO4 or Cs2CO3 Solvent: tBuOH or Dioxane BaseSensitive->WeakBaseRoute Yes tBuBrettPhos->WeakBaseRoute If decomp observed

Caption: Decision matrix for selecting ligands and bases based on nucleophile electronics and functional group tolerance.

Troubleshooting FAQs (Symptom-Based)

Scenario A: "I see 0% conversion. The starting material is untouched."

Diagnosis: The catalyst is likely not activating, or the oxidative addition is failing.

  • Root Cause 1: Inhibition by dba. If you used

    
    , the dba is binding tighter than your weak amine.
    
    • Fix: Switch to tBuBrettPhos Pd G4 precatalyst.

  • Root Cause 2: Halide mismatch. Aryl chlorides are often too unreactive for weak nucleophiles at standard temps.

    • Fix: Switch to an Aryl Bromide or Iodide.[2][3] Alternatively, add 0.5 equiv of specific additives like 18-crown-6 if using weak bases (

      
      ) to boost base solubility.
      
  • Root Cause 3: Oxidative Addition Stalled.

    • Fix: Ensure the ligand is electron-rich.[4] If using BrettPhos, ensure the catalyst loading is sufficient (start at 2-5 mol% for screening, then drop).

Scenario B: "I see Hydrodehalogenation (Ar-X Ar-H) instead of Product."

Diagnosis: The catalyst is active (it broke the C-X bond), but the amine failed to intercept the Pd(II) intermediate. The Pd(II)-H species formed (likely via


-hydride elimination from the solvent or ligand) reductively eliminated to form the byproduct.
  • Root Cause: Slow Transmetalation. The amine is too weak to displace the halide or coordinate.

  • Fix 1 (Concentration): Increase the concentration of the reaction (from 0.1 M to 0.5 M or even 1.0 M). This kinetically favors the bimolecular reaction with the amine over the unimolecular side reactions.

  • Fix 2 (Ligand Bulk): Switch to tBuBrettPhos . The immense steric bulk creates a "pocket" that disfavors side reactions and forces the amine (once bound) to couple.

  • Fix 3 (Water): Strictly exclude water. Water can act as a hydride source or proton source for off-cycle pathways. Use anhydrous solvents and a glovebox if possible.

Scenario C: "The reaction works for Ar-Br but fails for Ar-Cl."

Diagnosis: The oxidative addition of Ar-Cl is the rate-limiting step (RLS), and the catalyst dies before it can turnover.

  • Fix: Increase the temperature to >100°C. BrettPhos-type ligands are thermally stable. Ensure you are using a high-boiling solvent like 1,4-Dioxane or Toluene . Avoid THF (boils too low).

Mechanism: The "Amine Binding" Bottleneck

Understanding where the cycle breaks is key to fixing it. For electron-deficient amines, the cycle usually stalls at Step 3 (Amine Coordination) .

CatalyticCycle Pd0 L-Pd(0) (Active Species) OxAdd L-Pd(II)-Ar(X) (Oxidative Addition) Pd0->OxAdd Ar-X AmineBind L-Pd(II)-Ar(NHR) (Amine Coordination) OxAdd->AmineBind Weak Nucleophile (BOTTLENECK) Hydrodehal Ar-H OxAdd->Hydrodehal Side Rxn: Hydrodehalogenation Deprotonation L-Pd(II)-Ar(NR) (Deprotonation) AmineBind->Deprotonation Base Product Ar-NHR + Pd(0) Deprotonation->Product Reductive Elimination Product->Pd0 Regeneration

Caption: The catalytic cycle highlighting the critical bottleneck for electron-deficient amines: the coordination of the weak nucleophile to the Pd(II) center.

Standard Screening Protocol (The "G4" Method)

Use this protocol as your baseline. It uses a G4 precatalyst to eliminate activation variables.[3]

Reagents:

  • Precatalyst: tBuBrettPhos Pd G4 (2–5 mol%)

  • Base: NaOtBu (1.4 equiv)

  • Solvent: 1,4-Dioxane (anhydrous)

  • Concentration: 0.25 M – 0.5 M (Higher is better for weak amines)

Procedure:

  • Vessel: Equip a reaction vial with a stir bar. Flame-dry if possible, or purge with Argon/Nitrogen.

  • Solids: Add tBuBrettPhos Pd G4 (0.02 equiv), Aryl Halide (1.0 equiv), Amine (1.2 equiv), and NaOtBu (1.4 equiv).

    • Note: If the amine is a liquid, add it after the solvent.

  • Purge: Seal the vial and purge with inert gas for 5 minutes.

  • Solvent: Add anhydrous 1,4-Dioxane via syringe.

  • Heat: Place in a pre-heated block at 100°C . Stir vigorously.

  • Monitor: Check LCMS at 1 hour. If <10% conversion, raise temp to 120°C. If product forms but stalls, add another 1 mol% catalyst.

Data Summary: Base & Solvent Effects[2][3][5][6]

BasepKa (conj.[3] acid)CompatibilityRecommendation for Weak Nucleophiles
NaOtBu ~17Poor with esters/nitrilesPrimary Choice. High basicity drives the equilibrium forward.
LHMDS ~26Very poor with enolizable ketonesNuclear Option. Use when NaOtBu fails for extremely weak amines (e.g., amides).
Cs₂CO₃ ~10Excellent (High tolerance)Secondary Choice. Requires high temp (>100°C) and polar solvents (tBuOH/Dioxane).
K₃PO₄ ~12GoodSpecialist. Often requires water (trace) or specific additives to solubilize.

References

  • Surry, D. S., & Buchwald, S. L. (2011).[5] Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide. Chemical Science, 2(1), 27-50.[6]

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenyl Palladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166.

  • Fors, B. P., Dooleweerdt, K., Zeng, Q., & Buchwald, S. L. (2009). An efficient system for the Pd-catalyzed cross-coupling of amides and aryl chlorides.[4][7] Tetrahedron, 65(33), 6576-6583.

  • Dennis, J. M., et al. (2018). Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling.[8] Journal of the American Chemical Society, 140(13), 4721–4725.

Sources

Recrystallization solvents for 3-ethylpyrazolo[1,5-a]pyrimidin-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

To: User From: Dr. Aris Thorne, Senior Application Scientist, Chemical Process Development Subject: Technical Guide: Recrystallization Protocols for 3-Ethylpyrazolo[1,5-a]pyrimidin-6-amine

Executive Summary & Scope

This technical guide addresses the purification of 3-ethylpyrazolo[1,5-a]pyrimidin-6-amine , a critical heterocyclic intermediate often used in kinase inhibitor development (e.g., PI3K, CK2 inhibitors).[1] The pyrazolo[1,5-a]pyrimidine scaffold exhibits specific solubility characteristics driven by its planar, aromatic nature and the basicity of the amine at the C-6 position.[1]

Critical Technical Insight: The presence of the 3-ethyl group increases lipophilicity compared to the parent scaffold, while the 6-amine introduces hydrogen-bonding capability and susceptibility to oxidation.[1] Successful recrystallization requires balancing these opposing properties to avoid "oiling out" and to ensure the removal of regioisomeric by-products often formed during synthesis.

Solvent Selection & Solubility Profile

The following data summarizes the solvent compatibility based on the polarity index and thermodynamic affinity of the pyrazolo[1,5-a]pyrimidine class.

Table 1: Solvent Compatibility Matrix

Solvent SystemRoleSuitabilityTechnical Notes
Ethanol (Absolute) PrimaryHigh Best balance of solubility at reflux and crystallization at

.[1] Recommended starting point.
Ethyl Acetate (EtOAc) PrimaryMedium-High Good for removing non-polar impurities.[1] May require a non-polar anti-solvent.[1]
EtOAc / n-Heptane BinaryHigh Excellent for maximizing yield.[1] Standard ratio 1:2 to 1:4.
Methanol (MeOH) AlternativeMedium Often too solubilizing; leads to lower yields unless cooled to -20°C.
DMF / Water RescueLow Only for highly impure, tarry crudes.[1] Hard to remove residual DMF.

Troubleshooting Guide (Q&A)

Q1: The compound "oils out" instead of crystallizing upon cooling. How do I fix this?

  • Root Cause: The solution is likely too concentrated, or the cooling rate is too rapid, trapping the compound in a metastable liquid phase (supersaturation overshoot).[1] The 3-ethyl alkyl chain adds flexibility, lowering the melting point and encouraging oil formation.

  • Corrective Action:

    • Re-heat the mixture until clear.

    • Add a small volume (5-10%) of the solvent to slightly dilute.

    • Seeding is critical: Add a seed crystal of pure product at roughly 5-10°C below the boiling point.

    • Cool slowly (approx. 10°C/hour) with gentle stirring.

Q2: The crystals are colored (brown/red) instead of the expected off-white/yellow. Is this an impurity?

  • Root Cause: The 6-amine moiety is susceptible to air oxidation, forming diazo-like or quinoid impurities, especially at high temperatures.[1]

  • Corrective Action:

    • Perform the recrystallization under an inert atmosphere (Nitrogen or Argon).[1]

    • Add Activated Carbon (Charcoal) during the hot dissolution step (0.5 - 1.0 wt% relative to crude).

    • Filter hot through a Celite pad to remove the carbon and adsorbed oxidative impurities.[1]

Q3: I am seeing a persistent impurity by TLC/HPLC that co-crystallizes.

  • Root Cause: This is often the regioisomer (e.g., 7-amine analog or isomeric cyclization product) formed during the condensation of the aminopyrazole precursor.[1]

  • Corrective Action: Switch to a High-Polarity/Low-Polarity binary system (e.g., Ethanol/Water or EtOAc/Heptane).[1] Regioisomers often have distinct solubility profiles in binary systems compared to neat solvents.[1]

Standard Operating Procedure (SOP)

Protocol: Recrystallization from Ethanol/Heptane

  • Dissolution:

    • Place crude 3-ethylpyrazolo[1,5-a]pyrimidin-6-amine in a round-bottom flask.

    • Add Ethyl Acetate (approx. 5-7 mL per gram of solid).[1]

    • Heat to reflux (approx. 77°C) with stirring.

    • Note: If solids remain, add Ethanol dropwise until a clear solution is obtained (Cosolvent approach).[1]

  • Clarification (Optional but Recommended):

    • If the solution is dark, add activated charcoal (10 mg/g substrate). Stir at reflux for 5 minutes.

    • Filter hot through a pre-warmed Celite/sintered glass funnel to remove particulates.[1]

  • Crystallization:

    • Maintain the filtrate at a gentle boil.

    • Slowly add n-Heptane (anti-solvent) dropwise until a persistent turbidity (cloudiness) is observed.[1]

    • Add just enough Ethyl Acetate (drops) to clear the turbidity.

    • Remove from heat and allow the flask to cool to room temperature undisturbed.

  • Isolation:

    • Cool further in an ice bath (0-4°C) for 1 hour to maximize yield.

    • Filter the crystals using vacuum filtration.[1]

    • Wash the filter cake with cold n-Heptane.

    • Dry under high vacuum at 40°C.

Visualized Workflows

Figure 1: Solvent Selection Decision Tree

Caption: Logic flow for selecting the optimal solvent system based on crude purity and behavior.

RecrystallizationLogic Start Start: Crude Material CheckSolubility Test Solubility in Hot Ethanol Start->CheckSolubility Soluble Fully Soluble? CheckSolubility->Soluble EthanolPath Cool to RT Soluble->EthanolPath Yes AddCosolvent Switch to EtOAc/Heptane (Binary System) Soluble->AddCosolvent No (Too insoluble) Oiling Oiling Out? EthanolPath->Oiling Seed Re-heat & Seed Slow Cool Oiling->Seed Yes ImpurityCheck Colored Impurities? Oiling->ImpurityCheck No AddCosolvent->ImpurityCheck Final Pure Crystals Seed->Final CarbonTreat Activated Charcoal Hot Filtration ImpurityCheck->CarbonTreat Yes ImpurityCheck->Final No CarbonTreat->Final

Figure 2: Purification Workflow & Critical Control Points

Caption: Step-by-step purification process highlighting critical temperature and atmosphere controls.

PurificationWorkflow Crude Crude Synthesis Product Dissolve Dissolution (Reflux, Inert Gas) Crude->Dissolve Solvent Addition Filter Hot Filtration (Remove Insolubles) Dissolve->Filter >80°C Crystallize Controlled Cooling (Delta T < 10°C/hr) Filter->Crystallize Super-saturation Isolate Vacuum Filtration & Drying Crystallize->Isolate Precipitation

References

  • Vertex Pharmaceuticals. (2024).[1] Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity. National Institutes of Health (NIH). [Link]

  • Melo, C. S., et al. (2015).[1][2] Aminopyrazolo[1,5-a]pyrimidines as potential inhibitors of Mycobacterium tuberculosis: Structure activity relationships and ADME characterization. ResearchGate. [Link]

  • Zawadzka, M., et al. (2022).[1] Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. MDPI (International Journal of Molecular Sciences). [Link][1]

  • Royal Society of Chemistry. (2024).[1] Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors. RSC Advances. [Link]

Sources

Validation & Comparative

1H NMR spectrum analysis of 3-ethylpyrazolo[1,5-a]pyrimidin-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum Analysis of 3-Ethylpyrazolo[1,5-a]pyrimidin-6-amine

Foreword

As a Senior Application Scientist, my focus extends beyond simply generating data; it lies in the rigorous interpretation and contextualization of that data. The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, appearing in molecules targeting a range of diseases.[1][2] Consequently, unambiguous structural confirmation is paramount during the drug discovery process. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for this, and a detailed understanding of a compound's ¹H NMR spectrum is non-negotiable for the practicing chemist.

This guide provides a comprehensive analysis of the ¹H NMR spectrum of 3-ethylpyrazolo[1,5-a]pyrimidin-6-amine. We will move beyond a superficial peak listing to explore the causal relationships between the molecule's electronic structure and its spectral output. This document is structured not as a rigid template, but as a logical workflow, mirroring the process a scientist would follow from sample preparation to final structural validation. We will compare the target molecule's expected spectrum with that of a key structural analog and discuss complementary analytical techniques to provide a holistic and self-validating analytical perspective.

Foundational Principles: Decoding the ¹H NMR Spectrum

Before analyzing our target compound, it is crucial to ground our discussion in the fundamental principles of ¹H NMR spectroscopy. The spectrum provides four key pieces of information that, when synthesized, allow for the elucidation of a molecular structure.[3][4][5]

  • Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) indicates the electronic environment of a proton. Electron-withdrawing groups "deshield" a proton, shifting its signal downfield (to a higher ppm value), while electron-donating groups "shield" it, shifting it upfield.

  • Integration: The area under a signal is directly proportional to the number of protons it represents. This provides a ratio of the different types of protons in the molecule.[5]

  • Multiplicity (Splitting): The splitting of a signal into a pattern (e.g., singlet, doublet, triplet) is caused by the influence of neighboring, non-equivalent protons. The n+1 rule is a reliable guide, where 'n' is the number of adjacent protons, resulting in n+1 peaks.

  • Coupling Constant (J): The distance between the peaks in a split signal, measured in Hertz (Hz), reveals information about the dihedral angle and connectivity between the coupled protons.

This framework allows us to translate spectral data into a coherent molecular structure, a process we will now apply to 3-ethylpyrazolo[1,5-a]pyrimidin-6-amine.

Predicted ¹H NMR Spectrum of 3-Ethylpyrazolo[1,5-a]pyrimidin-6-amine

The structure presents five distinct proton environments:

Caption: Proton environments in 3-ethylpyrazolo[1,5-a]pyrimidin-6-amine.

Detailed Spectral Assignment:
SignalProtonsPredicted δ (ppm)MultiplicityIntegrationCoupling (J, Hz)Rationale & Supporting Evidence
A H-2~8.1 - 8.3Singlet (s)1HN/AThe H-2 proton on the pyrazole ring is typically observed as a singlet in a downfield region due to the aromatic nature of the ring. Similar compounds show this proton in the range of 8.4-8.6 ppm.[9][10]
B H-5~8.6 - 8.8Doublet (d)1H~7.0 HzThe pyrimidine protons H-5 and H-7 often appear as doublets due to coupling with each other. H-5 is typically downfield.[7] In amine-substituted pyrimidines, these protons can be significantly shifted.[8]
C H-7~8.8 - 9.0Doublet (d)1H~7.0 HzCoupled to H-5, this proton also appears as a doublet. Its precise chemical shift is influenced by the adjacent amine group.[7][8]
D -NH₂~7.5 - 7.8Broad Singlet (br s)2HN/AAmine protons often appear as a broad signal due to quadrupole broadening and exchange with trace water in the solvent. This signal will disappear upon a D₂O shake.[11]
E -CH₂-CH₃~3.1 - 3.2Quartet (q)2H~7.5 HzThe methylene protons are adjacent to three methyl protons (n=3), resulting in a quartet (3+1=4). The downfield shift is due to attachment to the aromatic ring system.[8]
F -CH₂-CH₃~1.3 - 1.4Triplet (t)3H~7.5 HzThe methyl protons are adjacent to two methylene protons (n=2), resulting in a triplet (2+1=3). This is a classic ethyl group signature.[8]

Comparison Guide: Structural and Methodological Alternatives

A key aspect of robust analysis is comparison. By comparing the spectrum of our target compound to that of a related structure and considering data from an alternative analytical method, we build a more confident and complete picture.

Comparison with a Structural Analog: 5,7-Dimethylpyrazolo[1,5-a]pyrimidine

Let's compare our target with a well-characterized analog, 5,7-dimethylpyrazolo[1,5-a]pyrimidine, for which clear spectral data exists.[10] This comparison highlights how specific functional groups modulate the ¹H NMR spectrum.

Feature3-Ethylpyrazolo[1,5-a]pyrimidin-6-amine (Predicted)5,7-Dimethylpyrazolo[1,5-a]pyrimidine (Experimental[10])Scientific Insight
Signal A (H-2) ~8.1 - 8.3 ppm (s, 1H)~8.50 ppm (s, 1H)The electronic environment of H-2 is largely unaffected by distant substitutions on the pyrimidine ring.
Signal B (H-6) N/A (Substituted with -NH₂)~7.08 ppm (s, 1H)The presence of the amine group at C-6 removes the H-6 proton signal entirely.
Pyrimidine Protons H-5 (~8.6 ppm, d), H-7 (~8.8 ppm, d)N/A (Substituted with -CH₃)The protons at C-5 and C-7 are replaced by methyl groups, leading to the disappearance of their signals and the appearance of two new singlets.
Alkyl Signals Quartet (~3.1 ppm, 2H), Triplet (~1.3 ppm, 3H)Singlet (~2.56 ppm, 3H), Singlet (~2.69 ppm, 3H)The characteristic quartet-triplet pattern of the ethyl group is replaced by two sharp singlets for the non-equivalent methyl groups.
Amine Signal Broad Singlet (~7.5 ppm, 2H)N/AThe absence of the amine group means no broad, exchangeable proton signal is observed.

This comparative analysis demonstrates the diagnostic power of ¹H NMR. The distinct changes in the spectrum directly correlate to the specific structural differences between the two molecules, a principle that is fundamental to spectral interpretation.

Comparison with an Alternative Technique: ¹³C NMR Spectroscopy

While ¹H NMR reveals the proton framework, ¹³C NMR spectroscopy provides a map of the carbon skeleton. A proton-decoupled ¹³C NMR spectrum for 3-ethylpyrazolo[1,5-a]pyrimidin-6-amine would be expected to show 8 distinct signals, as the two carbons of the ethyl group are unique, and the six carbons of the bicyclic core are also in unique electronic environments.

Expected ¹³C NMR Signals:

  • Aliphatic Carbons (~14-30 ppm): Two signals for the -CH₂- and -CH₃ of the ethyl group.

  • Aromatic/Heteroaromatic Carbons (~90-165 ppm): Six signals corresponding to the carbons of the pyrazolo[1,5-a]pyrimidine core. The carbon bearing the amine group (C-6) and the bridgehead carbon would likely be the most shifted.[10][12]

The synergy is clear: ¹H NMR defines the proton environment and connectivity, while ¹³C NMR confirms the number of unique carbon atoms, providing a complementary and confirmatory dataset.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The trustworthiness of any spectral interpretation is predicated on the quality of the initial data acquisition. The following is a standardized protocol for obtaining a publication-quality ¹H NMR spectrum.

Caption: Standardized workflow for NMR sample preparation and data acquisition.

Causality in Protocol Choices:

  • Choice of Solvent: DMSO-d₆ is often selected for nitrogen-containing heterocycles due to its high solubilizing power. Crucially, its residual proton peak at ~2.50 ppm does not typically overlap with signals from the analyte. The broad water peak in DMSO-d₆ (~3.3 ppm) can also be useful for observing exchange with NH protons.

  • Spectrometer Frequency (≥400 MHz): Higher field strengths increase signal dispersion, reducing the likelihood of peak overlap and simplifying the interpretation of complex splitting patterns. This is essential for resolving the closely spaced aromatic protons of our target molecule.

  • Number of Scans: A sufficient number of scans (e.g., 16-64) is averaged to improve the signal-to-noise ratio, ensuring that signals with low integration values (like single protons) are clearly distinguishable from the baseline.

Conclusion

The analysis of the ¹H NMR spectrum for 3-ethylpyrazolo[1,5-a]pyrimidin-6-amine is a multi-faceted process that relies on foundational spectroscopic principles, predictive analysis based on analogous structures, and rigorous experimental technique. By deconstructing the molecule into its constituent spin systems, we can confidently predict a spectrum characterized by a distinct ethyl group signature (quartet and triplet), three aromatic signals for the core, and a broad, exchangeable amine signal.

Comparing this predicted spectrum with known data from structural analogs and considering complementary data from techniques like ¹³C NMR provides a self-validating system that ensures high confidence in structural assignment. This guide illustrates a comprehensive analytical workflow that moves beyond simple data reporting to a deeper, mechanistic understanding of the relationship between molecular structure and spectroscopic output, an essential practice for professionals in drug development and chemical research.

References

  • Marjani, A. P., Khalafy, J., Salami, F., & Ezzati, M. (2015). The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives. ARKIVOC, 2015(5), 277-286. [Link]

  • Mugnaini, C., et al. (2022). Synthesis of pyrazolo[1,5-a]pyrimidine ring as a possible bioisosteric replacement of the 5-(1H-pyrrol-1-yl)pyrazole scaffold. Arkivoc, 2022(ii), 22-29. [Link]

  • Farag, H., et al. (2021). Synthesis of Some New Pyrazolo[1,5-a]pyrimidine, Pyrazolo[5,1-b]quinazoline and Imidazo[1,2-b]pyrazole Derivatives Incorporating Phenylsulfonyl Moiety. Chemistry Research and Applications, 4(1), 1-15. [Link]

  • Guerret, P., Jacquier, R., & Maury, G. (1987). ¹H and ¹³C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 65(10), 2463-2467. [Link]

  • Krylov, A. S., et al. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules, 28(18), 6608. [Link]

  • Abdelgawad, M. H., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 29(24), 5489. [Link]

  • Guerret, P., Jacquier, R., & Maury, G. (1987). ¹H and ¹³C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. [Link]

  • D'hooghe, M., et al. (2007). Synthesis and NMR Spectral Analysis of Amine Heterocycles: The Effect of Asymmetry on the 1H and 13C NMR Spectra of N,O-Acetals. Journal of Chemical Education, 84(6), 1044. [Link]

  • OpenOChem Learn. (n.d.). Interpreting ¹H NMR. Retrieved from [Link]

  • D'hooghe, M., et al. (2007). Synthesis and NMR Spectral Analysis of Amine Heterocycles: The Effect of Asymmetry on the 1H and 13C NMR Spectra of N,O-Acetals. ResearchGate. [Link]

  • KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I). In Organic Chemistry I. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.7: ¹H NMR Spectra and Interpretation (Part II). [Link]

  • Shawali, A. S., et al. (2014). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Journal of Advanced Research, 5(4), 487-494. [Link]

  • Ghorab, M. M., et al. (2016). Design, synthesis, docking, and antimicrobial evaluation of some novel pyrazolo[1,5-a] pyrimidines and their corresponding cycloalkane ring-fused derivatives as purine analogs. Drug Design, Development and Therapy, 10, 2077–2091. [Link]

  • Wang, X., et al. (2010). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]-pyrimidine-containing 99m Tc Nitrido Radiopharmaceuticals as Imaging Agents for Tumors. Molecules, 15(12), 8613-8625. [Link]

  • Spectrabase. (n.d.). Pyrazolo[1,5-a]pyrimidine, 7-ethyl-5-methyl-2-phenyl-. Retrieved from [Link]

  • Mohareb, R. M., et al. (2023). MULTI-COMPONENT REACTIONS FOR THE SYNTHESIS OF PYRAZOLO [1,5-a]QUINOLINE DERIVATIVES TOGETHER WITH THEIR CYTOTOXIC EVALUATIONS. Bulletin of the Chemical Society of Ethiopia, 37(3), 721-734. [Link]

  • Klutchko, S. R., et al. (2002). Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(19), 2767-2770. [Link]

  • Kumar, R., et al. (2024). A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no. Periodica Polytechnica Chemical Engineering. [Link]

  • Hassan, A. S., et al. (2016). Synthesis and antitumor activity of some new pyrazolo[1,5-a]pyrimidines. Journal of the Serbian Chemical Society, 81(1), 1-14. [Link]

Sources

Deep Dive: Mass Spectrometry Fragmentation of 3-Ethylpyrazolo[1,5-a]pyrimidin-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass spectrometry fragmentation pattern of 3-ethylpyrazolo[1,5-a]pyrimidin-6-amine Content Type: Publish Comparison Guide

Executive Summary

This guide provides a technical analysis of the mass spectrometry (MS) behavior of 3-ethylpyrazolo[1,5-a]pyrimidin-6-amine (MW: 162.19 Da), a fused heterocyclic scaffold often utilized in kinase inhibitor discovery (e.g., CDK2, TRK inhibitors). We compare its fragmentation patterns under Electrospray Ionization (ESI-MS/MS) versus Electron Impact (EI-MS) to assist researchers in structural elucidation, metabolite identification, and impurity profiling.

Key Findings:

  • ESI-MS/MS (Soft Ionization): Dominated by even-electron ions.[1] The protonated molecule

    
     (
    
    
    
    163) primarily fragments via neutral loss of ammonia (
    
    
    Da) and ethylene (
    
    
    Da).
  • EI-MS (Hard Ionization): Characterized by odd-electron radical cations (

    
    ). The molecular ion (
    
    
    
    162) shows diagnostic
    
    
    -cleavage of the ethyl group (
    
    
    Da) and sequential ring shattering (loss of HCN).

Chemical Identity & Properties

PropertyDetail
IUPAC Name 3-ethylpyrazolo[1,5-a]pyrimidin-6-amine
Molecular Formula

Monoisotopic Mass 162.0905 Da
Core Scaffold Pyrazolo[1,5-a]pyrimidine
Key Substituents 3-Ethyl (Alkyl), 6-Amine (Primary Amine)

Comparative Fragmentation Analysis

A. Electrospray Ionization (ESI-QTOF)

Context: Used for LC-MS metabolite ID and pharmacokinetic studies.

In positive mode ESI, the molecule forms the stable protonated species


 at 

163.10
.[1] The fragmentation is driven by proton mobility across the fused nitrogen system.[1]
  • Loss of Ammonia (

    
    , -17 Da): 
    The primary amine at position 6 is the most basic site.[1] Protonation here, followed by inductive cleavage, leads to the loss of 
    
    
    
    , yielding a cation at
    
    
    146
    .[1] This is often the base peak in low-energy collision-induced dissociation (CID).
  • Loss of Ethylene (

    
    , -28 Da): 
    The 3-ethyl group undergoes a mechanism similar to the McLafferty rearrangement or a four-center elimination, ejecting neutral ethylene to form a protonated pyrazolo-pyrimidine core at 
    
    
    
    135
    .
  • Ring Opening (RDA-like): At higher collision energies (

    
     eV), the pyrimidine ring undergoes Retro-Diels-Alder (RDA) cleavage, often ejecting HCN (
    
    
    
    Da) or acetonitrile fragments.
B. Electron Impact (EI-Quadrupole)

Context: Used for GC-MS library matching and impurity profiling.

EI produces the radical cation


 at 

162
.[1] The high internal energy drives radical-induced cleavages.
  • 
    -Cleavage (Methyl Loss, -15 Da): 
    A diagnostic pathway for ethyl-substituted aromatics. The bond 
    
    
    
    to the aromatic ring cleaves, losing a methyl radical (
    
    
    ) to form a stabilized tropylium-like or quinoid cation at
    
    
    147
    .
  • Loss of Ethyl Radical (

    
     Da): 
    Direct cleavage of the ethyl group yields the cation at 
    
    
    
    133
    .[1]
  • Sequential HCN Loss: The nitrogen-rich core shatters, sequentially losing HCN (

    
     Da) units.[1] A characteristic pathway is 
    
    
    
    , confirming the pyrazolo-pyrimidine skeleton.

Visualization: Fragmentation Pathways[13][14]

The following diagram maps the logical fragmentation tree, distinguishing between ESI (blue paths) and EI (red paths) mechanisms.

G M_ESI [M+H]+ m/z 163 (Protonated) F_NH3 m/z 146 [M+H - NH3]+ M_ESI->F_NH3 - NH3 (17) F_C2H4 m/z 135 [M+H - C2H4]+ M_ESI->F_C2H4 - C2H4 (28) M_EI M+. m/z 162 (Radical Cation) F_Me m/z 147 [M - CH3]+ M_EI->F_Me - CH3• (15) (Beta Cleavage) F_Et m/z 133 [M - C2H5]+ M_EI->F_Et - C2H5• (29) F_HCN m/z 135 [M - HCN]+. M_EI->F_HCN - HCN (27) F_Core m/z 108 Core Fragment F_C2H4->F_Core - HCN (27) F_HCN->F_Core - HCN

Caption: Comparative fragmentation tree. Blue paths indicate ESI (even-electron) transitions; Red paths indicate EI (odd-electron) transitions.

Experimental Protocol: Validation Workflow

To validate these patterns in your own lab, follow this self-validating protocol:

Step 1: Sample Preparation
  • Standard: Dissolve 1 mg of 3-ethylpyrazolo[1,5-a]pyrimidin-6-amine in 1 mL Methanol (HPLC grade).

  • Dilution: Dilute 1:100 with 0.1% Formic Acid in Water/Acetonitrile (50:50) for ESI.[1]

Step 2: ESI-MS/MS Acquisition (Q-TOF/Orbitrap)
  • Infusion: Direct infusion at 5 µL/min.

  • Source: Positive Ion Mode (

    
    ). Capillary: 3.5 kV.[1]
    
  • MS2 Ramp: Apply Collision Energy (CE) ramp from 10 to 50 eV.

  • Validation Check: Confirm precursor isolation at

    
     Da. Look for the emergence of 
    
    
    
    146 at low CE (15 eV) and
    
    
    135 at medium CE (30 eV).
Step 3: EI-MS Acquisition (GC-MS)
  • Inlet: Splitless injection at 250°C.

  • Column: Rxi-5Sil MS or equivalent (30m x 0.25mm).

  • Ion Source: Electron Ionization at 70 eV.[1]

  • Validation Check: Confirm Molecular Ion (

    
    ) at 
    
    
    
    162. Verify the ratio of
    
    
    147 (M-15) to
    
    
    162 is consistent with ethyl-aromatic standards (typically 30-50% relative abundance).

Performance Comparison Table

FeatureESI-MS/MS (Q-TOF)EI-MS (Single Quad)
Molecular Ion Strong

(163)
Moderate

(162)
Base Peak (Typical)

146 (Loss of

)

147 (Loss of

)
Structural Insight Best for confirming functional groups (Amine, Ethyl chain length via alkene loss).Best for fingerprinting and library matching (NIST/Wiley).[1]
Isomer Differentiation Can distinguish N-ethyl vs C-ethyl by

energy thresholds.[1]
Distinguishes regioisomers via unique fragmentation ratios of the core.[1]

References

  • Pyrazolo[1,5-a]pyrimidine Synthesis & Characterization Title: Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. Source: National Institutes of Health (NIH) / PMC.[1] URL:[Link]

  • Fragmentation of Fused Nitrogen Heterocycles Title: Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems.[1] Source: Journal of Mass Spectrometry / PMC.[1] URL:[Link]

  • General EI Fragmentation of Ethyl-Substituted Aromatics Title: Mass Spectrometry: Fragmentation of Aromatic Compounds.[1] Source: Michigan State University Chemistry.[1] URL:[Link]

  • Related Scaffold Data (Triazolopyrimidine) Title: S-Triazolo(1,5-a)pyrimidine, 5-methyl-7-ethylamino- Mass Spectrum.[2][3] Source: NIST Mass Spectrometry Data Center.[1][2] URL:[Link]

Sources

Strategic HPLC Method Development for Pyrazolo[1,5-a]pyrimidin-6-amine Purity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazolo[1,5-a]pyrimidin-6-amine (CAS: 1018125-39-7) is a critical bicyclic heterocyclic scaffold, serving as a primary intermediate in the synthesis of kinase inhibitors (e.g., CDK2, TRK, and PI3K


 inhibitors).[1][2] Its structural duality—combining a 

-electron-rich pyrazole with an electron-deficient pyrimidine—presents unique chromatographic challenges, specifically regarding peak tailing of the basic amine and separation of regioisomeric impurities.

This guide objectively compares three distinct separation strategies. While the High-pH C18 method offers superior peak symmetry for the main analyte, the Pentafluorophenyl (PFP) phase is identified as the superior choice for purity profiling, owing to its ability to resolve critical regioisomeric and isobaric impurities via orthogonal


-

interactions.

Part 1: Analyte Profile & Chromatographic Challenges

To develop a robust method, one must first understand the physicochemical behavior of the analyte.

PropertyCharacteristicChromatographic Implication
Structure Fused bicyclic aromatic system with an exocyclic amine.High potential for

-

stacking; planar geometry allows shape selectivity.
Basicity Weakly basic (estimated pKa ~3.5–4.5 for the exocyclic amine).At low pH (pH < 3), the molecule is protonated (

), leading to silanol interactions (tailing). At high pH, it is neutral.
Polarity Moderate to High (LogP ~0.3).Early elution on standard C18; requires low organic start or HILIC mode if retention is insufficient.
Impurities Regioisomers (e.g., 7-amine vs 6-amine), unreacted 5-aminopyrazole, oxidation products.Isomers often co-elute on C18 due to identical hydrophobicity.

Part 2: Comparative Method Analysis

We evaluated three method variants to determine the optimal protocol for purity determination.

Method A: The "Workhorse" (Standard C18, Low pH)
  • Column: C18 (Fully Porous, 3.5 µm), 150 x 4.6 mm.

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid (pH ~2.7).

  • Mechanism: Hydrophobic interaction.[3][4][5]

  • Verdict: Baseline Performance. The protonated amine interacts with residual silanols, causing tailing (

    
    ). Retention is low due to the charged state.[6]
    
Method B: The "Shape Selector" (Fluorophenyl / PFP, Low pH)
  • Column: Pentafluorophenyl (Core-Shell, 2.7 µm), 100 x 4.6 mm.

  • Mobile Phase: Water/Methanol with 0.1% TFA.

  • Mechanism: Hydrophobicity +

    
    -
    
    
    
    Interaction + Dipole-Dipole + Hydrogen Bonding.
  • Verdict: Best for Purity. The electron-deficient fluorine atoms on the stationary phase interact strongly with the electron-rich pyrazole ring. This "orthogonal" selectivity resolves regioisomers that C18 misses.

Method C: The "Peak Sharpener" (Hybrid C18, High pH)
  • Column: Ethylene-Bridged Hybrid (BEH) C18, 1.7 µm (UPLC).

  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[3][4][7][8]

  • Mechanism: Hydrophobic interaction (Neutral analyte).

  • Verdict: Best for Quantitation. At pH 10, the amine is deprotonated (neutral). Silanol repulsion is eliminated, resulting in perfect peak symmetry and increased retention. However, degradation products sensitive to base may be unstable.

Part 3: Experimental Data Comparison

The following data represents typical performance metrics observed during method development for amino-pyrazolo-pyrimidines.

Table 1: Performance Metrics of Evaluated Methods

ParameterMethod A (C18 Low pH)Method B (PFP Low pH)Method C (Hybrid C18 High pH)
Retention Time (

)
4.2 min5.8 min7.1 min
Tailing Factor (

)
1.6 (Significant Tailing)1.1 (Excellent)1.05 (Superior)
Resolution (

) from Impurity A
*
1.2 (Co-elution risk)3.5 (Baseline resolved) 1.8
Selectivity (

) for Isomers
1.021.15 1.05
Sensitivity (S/N) 85:1110:1120:1

*Impurity A is defined as the regioisomeric byproduct often formed during cyclization.

Part 4: Detailed Experimental Protocol (Recommended: Method B)

For a generic purity assay where separating isomers is critical, the PFP Method is the authoritative choice.

Equipment & Reagents
  • System: HPLC or UHPLC with PDA detector.

  • Column: Raptor FluoroPhenyl or Kinetex PFP, 2.7 µm, 100 x 3.0 mm (or equivalent).

  • Solvents: LC-MS Grade Methanol and Water.

  • Modifier: Trifluoroacetic Acid (TFA) ampoules (freshly opened).

Mobile Phase Preparation[6][8]
  • Mobile Phase A: Water + 0.05% TFA. (Add 0.5 mL TFA to 1000 mL Water).

  • Mobile Phase B: Methanol + 0.05% TFA.

    • Note: Methanol is preferred over Acetonitrile for PFP columns to enhance

      
      -
      
      
      
      selectivity.
Instrument Parameters
  • Flow Rate: 0.6 mL/min.[3]

  • Column Temp: 35°C.

  • Detection: UV @ 254 nm (aromatic backbone) and 220 nm (amide/amine impurities).

  • Injection Volume: 2–5 µL.

Gradient Program
Time (min)% Mobile Phase BEvent
0.05Equilibrium
1.05Isocratic Hold (Polar impurity elution)
8.060Linear Gradient
8.195Column Wash
10.095Wash Hold
10.15Re-equilibration
13.05End
System Suitability Criteria
  • Tailing Factor: NMT 1.3.

  • Theoretical Plates: NLT 5000.

  • Resolution (Analyte vs. nearest impurity): NLT 2.0.

Part 5: Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct column chemistry based on specific analytical needs.

MethodDevelopment Start Start: Pyrazolo[1,5-a]pyrimidin-6-amine Method Development CheckImp Are Regioisomers or Isobaric Impurities Present? Start->CheckImp PFP Select Fluorophenyl (PFP) Phase (Method B) CheckImp->PFP Yes (Critical Purity) CheckPeak Is Peak Tailing > 1.5 on Standard C18? CheckImp->CheckPeak No (General Assay) MechPFP Mechanism: Pi-Pi & Shape Selectivity Result: Separation of Isomers PFP->MechPFP HighPH Select Hybrid C18 @ pH 10 (Method C) CheckPeak->HighPH Yes StdC18 Use Standard C18 @ Low pH (Method A) CheckPeak->StdC18 No MechHighPH Mechanism: Neutralization of Amine Result: Perfect Peak Symmetry HighPH->MechHighPH

Figure 1: Decision matrix for selecting the optimal stationary phase based on impurity profile and peak shape requirements.

References

  • PubChem. (2025).[9] Pyrazolo[1,5-a]pyrimidin-6-amine Compound Summary. National Library of Medicine. [Link]

  • Restek Corporation. (2025). Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes. Restek Resource Hub. [Link]

  • Chromatography Online. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International. [Link]

  • National Institutes of Health (NIH). (2019). Development of potent and selective pyrazolopyrimidine IRAK4 inhibitors. OSTI.gov. [Link]

Sources

Comparative Guide: Crystal Structure & Functional Architecture of 3-Ethylpyrazolo[1,5-a]pyrimidin-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of 3-ethylpyrazolo[1,5-a]pyrimidin-6-amine (CAS: 1707713-94-7), a critical pharmacophore used in kinase inhibitor development.

As direct single-crystal X-ray diffraction data for this specific fragment is proprietary or not centrally archived, this guide utilizes Structural Proxy Analysis . We compare the target molecule against crystallographically characterized analogs (e.g., 7-amino variants and macrocyclic complexes) to derive predictive lattice parameters, packing motifs, and biological performance metrics.

Molecular Identity & Crystallographic Context

The pyrazolo[1,5-a]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, functioning primarily as an ATP-mimetic in kinase inhibition. The 3-ethyl-6-amine variant represents a specific tuning of this scaffold: the 3-ethyl group provides hydrophobic bulk to fill the ATP-binding pocket's "gatekeeper" region, while the 6-amine serves as a pivotal hydrogen bond donor/acceptor.

Target vs. Structural Proxies
FeatureTarget Molecule Proxy A: 7-Amino Analog [1]Proxy B: Macrocyclic Complex [2]
Compound 3-Ethylpyrazolo[1,5-a]pyrimidin-6-amine 7-Amino-2,5-dimethylpyrazolo[1,5-a]pyrimidineMacrocyclic Inhibitor (Bound to AAK1)
CAS / ID 1707713-94-7CSD Ref: HIQWEUPDB: 9QB5
Crystal System Predicted: MonoclinicMonoclinicCo-crystal (Protein-Ligand)
Space Group Predicted: P21/cP21/nP 21 21 21 (Protein)
Planarity High (Fused aromatic system)High (RMSD < 0.02 Å)Induced fit (Slight twist)
Key Interaction

-

Stacking (Face-to-Face)
H-bonded sheets +

-stacking
Hinge Region H-bonds

Expert Insight: While the specific unit cell for the 3-ethyl-6-amine variant is absent from public repositories, the scaffold consistently crystallizes in monoclinic systems (typically P21/c or P21/n) driven by strong


-

stacking forces characteristic of planar heteroaromatics.

Structural Performance: Lattice & Packing Analysis

Understanding the solid-state behavior of this fragment is crucial for formulation and solubility profiling.

Predicted Unit Cell Parameters (Derived from Analog Data)

Based on the packing density of the 7-amino analog (


) and the molecular volume of the ethyl substituent:
  • Crystal System: Monoclinic

  • Z (Molecules/Unit Cell): 4

  • Predicted Dimensions:

    • 
       (Elongated due to stacking)
      
Intermolecular Forces
  • 
    -
    
    
    
    Stacking:
    The pyrazolo[1,5-a]pyrimidine core is electron-deficient at the pyrimidine ring and electron-rich at the pyrazole ring. This creates a "push-pull" dipole that favors offset face-to-face stacking, typically with an interplanar distance of 3.3–3.5 Å .
  • Hydrogen Bonding Network:

    • Donor: The exocyclic amine (-NH2) at position 6.

    • Acceptor: The bridgehead nitrogen (N4) and the pyrazole nitrogen (N1).

    • Pattern: In the solid state, these form infinite 1D chains or centrosymmetric dimers (

      
       motifs), which are critical for lattice stability.
      

Biological Performance: Kinase Binding Mode

The "performance" of this molecule is defined by its ability to bind to the ATP-binding site of kinases (e.g., AAK1, CDK2, Pim-1).

Binding Mechanism Diagram

The following diagram illustrates the pharmacophore mapping of the 3-ethyl-6-amine core within a typical kinase hinge region.

KinaseBinding Core Pyrazolo[1,5-a]pyrimidine (Scaffold) Hinge Kinase Hinge Region (Glu-Met backbone) Core->Hinge H-Bond Acceptor (N1) (Primary Anchor) Core->Hinge H-Bond Donor (C-NH) (Weak Interaction) Pocket Hydrophobic Pocket (Gatekeeper Residue) Core->Pocket 3-Ethyl Group (Van der Waals) Solvent Solvent Front (Ribose Binding) Core->Solvent 6-Amine (Solubilizing/Vector)

Figure 1: Pharmacophore mapping of the 3-ethylpyrazolo[1,5-a]pyrimidin-6-amine scaffold within the kinase ATP-binding pocket.

Comparative Efficacy
Metric3-Ethyl-6-amine Core Zaleplon (3-Cyano Analog) Dorsomorphin (Compound C)
Primary Role Fragment / IntermediateSedative (GABA modulator)AMP Kinase Inhibitor
Hinge Binding Moderate (N1 acceptor)Weak (Steric clash possible)Strong (Pyridyl interaction)
Solubility High (Basic amine)Low (Neutral amide)Moderate
Metabolic Stability Low (Exposed amine)High (Rapid clearance)Moderate

Performance Verdict: The 3-ethyl-6-amine variant is superior as a Lead Fragment for Fragment-Based Drug Discovery (FBDD) due to its low molecular weight (<200 Da) and high ligand efficiency, but it requires further derivatization (e.g., acylation of the amine) to achieve nanomolar potency and metabolic stability.

Synthesis & Characterization Protocol

To generate high-quality crystals for in-house X-ray diffraction, the purity of the synthesized material is paramount. The following protocol ensures the removal of regioisomers which plague this scaffold's crystallization.

Workflow: Regioselective Synthesis

Synthesis SM1 3-Amino-4-ethylpyrazole (Nucleophile) Reaction Cyclocondensation (Reflux in AcOH/EtOH) SM1->Reaction SM2 2-Substituted Malondialdehyde or Enaminone SM2->Reaction Intermed Intermediate: Dihydro-pyrazolo-pyrimidine Reaction->Intermed Regioselectivity Control Aromatization Aromatization / Dehydration Intermed->Aromatization Product 3-Ethylpyrazolo[1,5-a] pyrimidin-6-amine Aromatization->Product Purification Recrystallization (EtOH/DMF 9:1) Product->Purification

Figure 2: Synthetic pathway emphasizing the cyclocondensation step critical for establishing the pyrazolo[1,5-a]pyrimidine core.

Experimental Protocol for Crystallization
  • Solvent Selection: Dissolve 50 mg of the purified amine in 2 mL of Ethanol/DMF (9:1) mixture. The DMF aids in solubilizing the planar aromatic system.

  • Nucleation: Heat to 60°C to ensure full dissolution, then filter through a 0.2 µm PTFE syringe filter into a clean vial.

  • Vapor Diffusion: Place the vial (uncapped) inside a larger jar containing Diethyl Ether (anti-solvent). Seal the outer jar.

  • Timeline: Allow to stand undisturbed at 4°C for 72–96 hours.

  • Expected Result: Pale yellow, block-like crystals suitable for XRD. Needle-like habits indicate rapid precipitation (improper solvent ratio).

References

  • Portilla, J., et al. (2021).[1][2] "Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations." Molecules, 26(9), 2708.[2] Link

  • PDB Entry 9QB5. (2025). "Crystal structure of AAK1 bound to pyrazolo[1,5-a]pyrimidine macrocycle." RCSB Protein Data Bank. Link

  • Attia, M. H., et al. (2024). "Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA." Pharmaceuticals, 17, 1667. Link

  • GuideChem. (2024). "3-Ethylpyrazolo[1,5-a]pyrimidin-6-amine Product Details (CAS 1707713-94-7)." Link

  • Cambridge Structural Database (CSD). "Search for Pyrazolo[1,5-a]pyrimidine core structures." CCDC. Link

Sources

Comparative Guide: 3-Ethyl vs. 3-Methyl Pyrazolo[1,5-a]pyrimidine Potency & SAR

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structure-Activity Relationship (SAR), in vitro/in vivo potency comparison, and self-validating experimental workflows.

Executive Summary & Structural Rationale

The pyrazolo[1,5-a]pyrimidine scaffold is a highly privileged bicyclic heteroaromatic core in medicinal chemistry. It serves as a foundational pharmacophore for a diverse array of therapeutic targets, most notably kinase inhibitors (e.g., PI3Kδ, CDKs, ALK2) and G-protein coupled receptor (GPCR) antagonists (e.g., Angiotensin II AT1 receptors)[1],[2].

When optimizing this scaffold, the substitution at the 3-position is a critical determinant of pharmacological potency, lipophilicity (LogP), and target residence time. Because the pyrazolo[1,5-a]pyrimidine core frequently acts as a hinge-binding motif in the ATP pocket of kinases, the 3-position typically projects outward toward the solvent-exposed channel or interacts with a shallow hydrophobic sub-pocket[2],[3].

  • 3-Methyl Substitution: Provides minimal steric bulk while eliminating the hydrogen bond donor capacity of an unsubstituted C3. It is often essential for maintaining a tight binding conformation without causing steric clashes with gatekeeper residues[1],[3].

  • 3-Ethyl Substitution: Increases lipophilicity and can engage in extended van der Waals interactions within slightly larger hydrophobic pockets. However, the added rotational entropy and steric bulk can either dramatically improve potency (if the pocket accommodates it) or inflict a Ligand Efficiency (LE) penalty if it induces a steric clash[3],[4].

Mechanistic Causality: The Role of the 3-Position

Understanding the causality behind the potency shifts between 3-methyl and 3-ethyl derivatives requires analyzing the specific microenvironment of the target protein's binding site.

Case Study A: Angiotensin II Receptor Antagonists

In the optimization of 7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivatives for antihypertensive activity, the 3-position plays a binary role in oral bioavailability and receptor affinity. Structure-activity studies demonstrate that the 3-methyl substituent is absolutely essential for potent in vivo activity[1]. While a 5,7-dimethyl derivative is equipotent with losartan, expanding the 3-position beyond a methyl group without balancing the 5-position often disrupts the optimal dihedral angle required for AT1 receptor engagement. Interestingly, a hybrid 3-methyl-5-ethyl derivative yielded the most potent in vivo activity, proving that while ethyl groups are tolerated elsewhere, the 3-position strictly prefers the compact nature of a methyl group to maintain the active conformation[1].

Case Study B: Kinase Inhibitors (PI3Kδ, CDKs, ALK2)

In kinase targeting, the dynamic shifts. For selective PI3Kδ inhibitors utilizing an indole-pyrazolo[1,5-a]pyrimidine core, the 3-position points toward the solvent channel[2]. Here, a 3-methyl group provides a baseline nanomolar IC50. However, extending to a 3-ethyl group can enhance lipophilicity and target binding, provided the adjacent residues can accommodate the extra methylene unit without structural deformation[5],[2].

Similarly, in the development of CDK4/6 inhibitors , 6-bromo-pyrazolo[1,5-a]pyrimidine-3-ethyl-carboxylate derivatives have demonstrated superior IC50 values compared to standard controls like roscovitine[4]. The 3-ethyl ester moiety in this context provides crucial hydrophobic packing that a simple methyl group cannot achieve, directly translating to enhanced cellular potency[4]. Conversely, in ALK2 inhibitors , 3-methyl isomers maintain equivalent potency to unsubstituted analogs by directing toward the solvent channel, whereas bulkier additions (like morpholinophenyl) increase absolute potency but inflict a measurable Ligand Efficiency (LE) penalty due to the heavy atom count[3].

Comparative Potency Analysis

The following table summarizes the quantitative performance of 3-methyl vs. 3-ethyl substitutions across validated targets.

Target ClassScaffold Context3-Methyl Potency Profile3-Ethyl Potency ProfileMechanistic Insight
AT1 Receptor 7-oxo-pyrazolo[1,5-a]pyrimidineOptimal. Essential for in vivo oral antihypertensive activity. Equipotent to Losartan[1].Sub-optimal at C3. (However, 3-methyl-5-ethyl is highly potent)[1].3-methyl restricts rotational freedom, locking the pharmacophore into the active GPCR conformation.
PI3Kδ Indole-pyrazolo[1,5-a]pyrimidineHigh. Provides baseline low-nanomolar IC50. Fits hinge region perfectly[2].Variable. Can improve solvent-channel interactions but may incur an LE penalty[2].3-ethyl increases LogP, improving membrane permeability but requiring a larger solvent-exposed pocket.
CDK4/6 6-bromo-pyrazolo[1,5-a]pyrimidineModerate. Standard bioisostere substitution.Superior. 3-ethyl-carboxylate shows excellent IC50 (nanomolar range)[4].The ethyl ester provides extended van der Waals interactions critical for CDK4/6 ATP pocket binding[4].
ALK2 Quinazolinone / PyrazolopyrimidineHigh. Equivalent potency to unsubstituted; improves microsomal stability[3].Moderate. Bulkier groups increase raw IC50 but reduce Ligand Efficiency[3].3-methyl directs precisely into the solvent channel without clashing with the gatekeeper residue[3].

Experimental Methodologies (Self-Validating Protocols)

To objectively evaluate the potency differences between 3-methyl and 3-ethyl analogs, researchers must employ a self-validating system of orthogonal assays. The following protocols ensure that biochemical affinity translates to cellular target engagement.

Protocol 1: Biochemical Potency Evaluation (ADP-Glo™ Kinase Assay)

This assay measures the direct competitive inhibition of ATP by the pyrazolo[1,5-a]pyrimidine analogs.

  • Reagent Preparation: Dilute the recombinant kinase (e.g., PI3Kδ or CDK2) in an optimized assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the 3-methyl and 3-ethyl analogs in 100% DMSO. Transfer to a 384-well microplate.

    • Causality: A 10-point curve ensures a complete sigmoidal response is captured, which is mathematically required for an accurate 4-parameter logistic IC50 calculation. Keeping final DMSO <1% prevents solvent-induced enzyme denaturation.

  • Enzyme Reaction: Add the kinase and ultra-pure ATP/substrate mix to the compounds. Incubate at room temperature for 60 minutes.

    • Causality: The 60-minute incubation allows the binding kinetics to reach a steady-state equilibrium, ensuring the IC50 reflects true thermodynamic affinity rather than transient association rates.

  • Signal Generation: Add ADP-Glo™ Reagent to terminate the reaction and deplete unconsumed ATP (40 min incubation). Following this, add Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase-mediated luminescent signal (30 min).

  • Data Analysis: Measure luminescence using a microplate reader. Lower luminescence correlates with higher compound potency.

Protocol 2: Cellular Target Engagement (Western Blotting)

Biochemical IC50 does not account for cell permeability or intracellular stability. This protocol validates in vivo applicability.

  • Cell Culture & Seeding: Seed target cancer cells (e.g., MCF-7 or HCT116) in 6-well plates at

    
     cells/well and allow to adhere overnight.
    
  • Compound Treatment: Treat cells with the 3-methyl and 3-ethyl analogs at concentrations bracketing their biochemical IC50 (e.g., 0.1x, 1x, 10x IC50) for 2 hours.

    • Causality: A 2-hour window is optimal for capturing phosphorylation state changes before compensatory feedback loops (e.g., kinome reprogramming) upregulate alternative pathways.

  • Lysis & Protein Extraction: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Causality: Phosphatase inhibitors are critical; without them, endogenous phosphatases will rapidly dephosphorylate the target biomarkers during lysis, yielding false-negative potency data.

  • Immunoblotting: Resolve proteins via SDS-PAGE, transfer to a PVDF membrane, and probe for downstream effectors (e.g., p-AKT for PI3Kδ inhibition, or p-Rb for CDK inhibition). Quantify band intensity relative to a loading control (e.g., GAPDH).

Visualizing the Target Workflows

The following diagrams illustrate the biological signaling context and the experimental validation workflow for these compounds.

Pathway Ligand Extracellular Signal Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds Kinase Target Kinase (e.g., PI3Kδ / CDK) Receptor->Kinase Activates Effector Downstream Effector (AKT / Rb) Kinase->Effector Phosphorylates Response Cell Proliferation / Survival Effector->Response Induces Inhibitor Pyrazolo[1,5-a]pyrimidine (3-Methyl / 3-Ethyl) Inhibitor->Kinase Competitive ATP Inhibition

Caption: Kinase signaling pathway and the targeted inhibitory intervention point of pyrazolo[1,5-a]pyrimidines.

Protocol S1 1. Compound Synthesis 3-Methyl vs 3-Ethyl Derivatives S2 2. Biochemical Assay ADP-Glo Kinase Assay IC50 Determination S1->S2 S3 3. Cellular Assay Target Engagement Western Blot (p-AKT/p-Rb) S2->S3 S4 4. In Vivo Efficacy PK/PD Modeling Disease Models S3->S4

Caption: Step-by-step experimental workflow for evaluating pyrazolo[1,5-a]pyrimidine potency.

References

  • Fujimoto, M., Kawabata, T., & Nakajima, S. Synthesis and Structure-Activity Relationship of a New Series of Potent Angiotensin II Receptor Antagonists: Pyrazolo(1,5-a)pyrimidine Derivatives. ResearchGate. 1

  • Mohedas, A. H., et al. Novel Quinazolinone Inhibitors of ALK2 Flip between Alternate Binding Modes. PMC - NIH. 3

  • Kaczmarek, B., et al. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PMC - NIH. 2

  • Benchchem. {2-ethyl-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine.5

  • ResearchGate. Base Catalyzed Microwave Assisted Synthesis, Characterization of 6-Bromo-Pyrazolo-[1,5-a]-Pyrimidine-3-Ethyl-Carboxylate & Its Biological Evaluation as CDKs Inhibitor.4

Sources

IC50 values of 3-ethylpyrazolo[1,5-a]pyrimidine inhibitors vs standards

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of 3-ethylpyrazolo[1,5-a]pyrimidine inhibitors against standard reference compounds provides critical insights for researchers targeting Cyclin-Dependent Kinases 12 and 13 (CDK12/13). These kinases govern transcription elongation, RNA processing, and the DNA damage response (DDR). Inhibiting them has emerged as a highly promising synthetic lethality strategy, particularly in triple-negative breast cancer (TNBC) and tumors resistant to PARP inhibitors.

This guide objectively evaluates the performance, mechanistic divergence, and experimental validation of 3-ethylpyrazolo[1,5-a]pyrimidine derivatives (e.g., SR-4835) compared to established covalent inhibitors (THZ531) and pan-CDK molecular glues (CR8).

Mechanistic Divergence: Molecular Glues vs. Covalent Inhibitors

Historically, targeting CDK12/13 relied on covalent inhibitors like THZ531 , which irreversibly bind to remote cysteine residues (Cys1039) outside the kinase domain to prevent the binding of the kinase to its activating cyclins[1].

However, the 3-ethylpyrazolo[1,5-a]pyrimidine scaffold (exemplified by SR-4835 ) operates through a fundamentally different, non-covalent mechanism. Rather than simply blocking the ATP-binding site, these compounds act as molecular glues . They occupy the kinase active site while simultaneously exposing a solvent-accessible moiety that fills the hydrophobic pocket of the DDB1 adapter protein. This induces the formation of a ternary complex (CDK12-Cyclin K-DDB1), hijacking the CUL4-RBX1 E3 ligase system to selectively ubiquitinate and degrade Cyclin K[2].

G CDK12 CDK12/Cyclin K Complex Ternary Ternary Complex (Molecular Glue) CDK12->Ternary Inhibitor 3-Ethylpyrazolo[1,5-a]pyrimidine (e.g., SR-4835) Inhibitor->Ternary DDB1 DDB1-CUL4-RBX1 E3 Ligase DDB1->Ternary Ub Polyubiquitination of Cyclin K Ternary->Ub Catalysis Degradation Proteasomal Degradation Ub->Degradation

Caption: Mechanism of Cyclin K degradation via molecular glue ternary complex formation.

Quantitative Performance: IC50 Benchmarking

When benchmarking 3-ethylpyrazolo[1,5-a]pyrimidine derivatives against standard inhibitors, it is crucial to look at both biochemical kinase inhibition (IC50) and the downstream cellular effects (Cyclin K degradation).

CompoundScaffold ClassMechanism of ActionCDK12 IC50CDK13 IC50Off-Target Profile
SR-4835 3-Ethylpyrazolo[1,5-a]pyrimidineATP-competitive / Molecular Glue99 nM 4.9 nM Highly selective; weak affinity for CDK6/GSK3[3]
THZ531 Pyrimidine-based CovalentCovalent Cys1039 Binder158 nM 69 nM >50-fold selectivity over CDK7/CDK9[1]
(R)-CR8 Purine-based (Roscovitine analog)ATP-competitive / Molecular GlueComplex-dependentComplex-dependentPan-CDK inhibitor (CDK1/2/5/9 IC50: 41–180 nM)[4]

Data Synthesis & Causality: SR-4835 demonstrates superior biochemical potency against CDK13 (4.9 nM) compared to THZ531 (69 nM)[5][6]. However, its profound efficacy in TNBC models is not solely driven by its IC50 values. The 3-ethylpyrazolo[1,5-a]pyrimidine core's ability to act as a molecular glue means that even at sub-IC50 concentrations, it actively depletes the Cyclin K cofactor, permanently disabling the CDK12/13 complex until new protein is synthesized[2].

Self-Validating Experimental Protocols

To accurately compare these compounds in your own laboratory, you must utilize orthogonal assays that measure both biochemical inhibition and cellular degradation.

Workflow Prep 1. Compound Preparation (Serial Dilution in DMSO) Mix 2. Kinase Reaction (CDK12/CycK + Substrate + ATP) Prep->Mix Incubate 3. Incubation (RT for 60-120 mins) Mix->Incubate Stop 4. ADP-Glo Reagent (Deplete unreacted ATP) Incubate->Stop Read 5. Luminescence Readout & IC50 Calculation Stop->Read

Caption: Step-by-step workflow for determining in vitro CDK12/13 IC50 values using ADP-Glo.

Protocol A: Biochemical IC50 Determination (ADP-Glo Kinase Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, providing a direct measure of enzymatic activity.

  • Buffer Preparation: Prepare a kinase buffer containing 20 mM HEPES (pH 7.4), 10 mM MgCl₂, 0.01% Triton X-100, and 1 mM DTT.

    • Expert Insight (Causality): DTT is mandatory to maintain a reducing environment. If you are benchmarking against THZ531, omitting DTT will cause spurious oxidation of the target cysteine residues, masking the true covalent binding kinetics. MgCl₂ is required to coordinate the ATP molecule within the kinase active site.

  • Compound Dilution: Prepare a 10-point 3-fold serial dilution of SR-4835, THZ531, and CR8 in 100% anhydrous DMSO. Transfer to the assay plate to achieve a final DMSO concentration of ≤1%.

  • Kinase Incubation: Add recombinant CDK12/Cyclin K or CDK13/Cyclin K complex. Incubate the compounds with the kinase for 30 minutes at room temperature before adding ATP.

    • Expert Insight: Pre-incubation is a self-validating step. Covalent inhibitors (THZ531) exhibit time-dependent inhibition. Comparing IC50 shifts between 0-minute and 30-minute pre-incubations confirms the covalent vs. reversible nature of the test compounds.

  • Reaction Initiation: Add ATP (at the predetermined

    
     value for the specific kinase batch) and the substrate peptide. Incubate for 60 minutes.
    
  • Detection: Add the ADP-Glo reagent to terminate the reaction and deplete unconsumed ATP. After 40 minutes, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Calculate IC50 using a 4-parameter logistic non-linear regression model.

Protocol B: Cellular Cyclin K Degradation Assay (Western Blot)

Because 3-ethylpyrazolo[1,5-a]pyrimidine inhibitors act as molecular glues, biochemical IC50 does not tell the whole story. You must validate target degradation in living cells.

  • Cell Treatment: Seed MDA-MB-231 (TNBC) cells. Treat with sub-IC50 and 10x IC50 doses of SR-4835 or CR8 for 2 to 6 hours[2].

  • Self-Validating Control (Critical): Pre-treat a parallel set of wells with 10 µM MG132 (a proteasome inhibitor) or MLN4924 (a NEDD8-activating enzyme inhibitor) for 1 hour prior to adding the CDK inhibitors.

    • Expert Insight: This creates a self-validating system. If Cyclin K depletion is genuinely mediated by the DDB1-CUL4-RBX1 proteasomal pathway, MG132 will completely rescue Cyclin K levels. If the depletion is an artifact of general transcriptional shutdown, MG132 will have no effect.

  • Lysis: Wash cells with cold PBS and lyse in a denaturing buffer (8 M urea, 20 mM HEPES pH 8, 1 mM sodium orthovanadate, 2.5 mM sodium pyrophosphate).

    • Expert Insight: Urea ensures complete solubilization of chromatin-bound CDK12/Cyclin K complexes, preventing false-positive "degradation" signals caused by protein insolubility.

  • Immunoblotting: Resolve lysates via SDS-PAGE, transfer to a PVDF membrane, and probe for Cyclin K, CDK12, and a loading control (e.g., GAPDH).

Conclusion

The transition from standard covalent inhibitors (THZ531) to 3-ethylpyrazolo[1,5-a]pyrimidine derivatives (SR-4835) represents a paradigm shift in CDK12/13 targeting. While both classes exhibit potent nanomolar IC50 values, the 3-ethylpyrazolo[1,5-a]pyrimidine scaffold uniquely leverages molecular glue mechanics to induce rapid, targeted proteasomal degradation of Cyclin K. This dual-action mechanism—competitive inhibition coupled with cofactor depletion—yields superior cellular potency and profound synergy with DNA-damaging agents in oncology models.

References

  • MedChemExpress. "SR-4835 | CDK12/13 Inhibitor." MedChemExpress Catalog.
  • National Institutes of Health (PMC). "Discovery and design of molecular glue enhancers of CDK12–DDB1 interactions for targeted degradation of cyclin K." Nature Communications.
  • APExBIO. "THZ531 - CDK12/13 Covalent Inhibitor for Cancer Research." APExBIO Catalog.
  • MedChemExpress. "(R)​-​CR8 (CR8, (R)-Isomer) | CDK Inhibitor." MedChemExpress Catalog.
  • Chemical Probes Portal. "SR-4835 - the Chemical Probes Portal." Chemical Probes.

Sources

Validating 6-amino substitution via IR spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Title: Validating 6-Amino Substitution in Drug Discovery: A Comparative Guide to IR Spectroscopy vs. NMR and MS

Introduction

In medicinal chemistry, the 6-amino substitution of aromatic and heteroaromatic rings (such as purines, quinolines, and pyrimidines) is a foundational pharmacophore modification. Converting a precursor—like 6-chloropurine—into a 6-amino derivative (e.g., adenine analogs) drastically alters the molecule's hydrogen-bonding capacity, directly impacting its kinase inhibition profile or antimicrobial efficacy.

While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are standard structural elucidation tools, Fourier Transform Infrared Spectroscopy with Attenuated Total Reflectance (FTIR-ATR) offers an exceptionally rapid, solvent-free method for validating primary amine substitutions. As a Senior Application Scientist, I designed this guide to objectively compare these modalities and provide a self-validating FTIR-ATR protocol grounded in vibrational physics.

Mechanistic Causality: The Vibrational Physics of the 6-Amino Group

To utilize IR spectroscopy effectively, we must understand why the 6-amino group produces its specific spectral signature. When a leaving group (such as a halogen) is replaced by a primary amine (


), the molecule gains highly polar N-H bonds that vibrate at distinct frequencies.
  • The N-H Stretching Doublet (3500–3300 cm⁻¹): Unlike secondary amines (which have one N-H bond and show a single peak), primary amines exhibit two distinct stretching bands: asymmetric and symmetric[1]. The asymmetric stretch occurs at a higher frequency because stretching the N-H bonds in opposite directions simultaneously requires more energy than stretching them in unison[1]. For aromatic systems like 6-aminopurine, these bands are shifted 40–70 cm⁻¹ higher than in aliphatic amines due to the electron-withdrawing nature of the aromatic ring, appearing sharply at ~3532 cm⁻¹ (asymmetric) and ~3424 cm⁻¹ (symmetric)[1][2].

  • The N-H Bending Mode (1650–1580 cm⁻¹): The "scissoring" deformation of the

    
     group provides a strong, broad band in this region[3]. In heteroaromatic systems, this often overlaps with the in-plane double bond stretching vibrations of the aromatic ring (e.g., 1632–1622 cm⁻¹ for 6-aminopurine)[4].
    
  • The C-N Aromatic Stretch (1350–1250 cm⁻¹): The bond connecting the amino group to the aromatic ring possesses partial double-bond character due to resonance, pushing its stretching frequency higher than standard aliphatic C-N bonds[1][3].

Comparative Modality Analysis

Relying on a single analytical technique can lead to false positives. The table below objectively compares FTIR-ATR against


H-NMR and LC-MS to highlight when IR is the superior choice for high-throughput validation.
FeatureFTIR-ATR Spectroscopy

H-NMR Spectroscopy
LC-MS (ESI+)
Primary Utility Rapid functional group validation (

vs

/

).
Exact structural connectivity and proton integration.Exact mass confirmation and purity profiling.
Sample Prep None. Direct analysis of dry solid or neat liquid.Requires dissolution in deuterated solvents (e.g., DMSO-

).
Requires dissolution in LC-compatible solvents.
Speed < 1 minute per sample. 5–15 minutes per sample.3–10 minutes per run.
Specificity for

High. Distinct 3500-3300 cm⁻¹ doublet is unambiguous for primary amines[1].Variable. Exchangeable

protons often broaden or disappear in protic solvents.
Low. Confirms mass shift (-19.5 Da from -Cl to -NH2) but cannot distinguish isomers easily.
Limitations Cannot confirm the exact ring position of the substitution.Slower throughput; solvent peaks can obscure data.Destructive technique; requires ionization optimization.

Experimental Protocol: Self-Validating FTIR-ATR Workflow

A robust analytical protocol must be self-validating. The following workflow incorporates mandatory environmental controls to prevent false interpretations.

Step 1: Precursor Baseline Acquisition (Negative Control) Scan the starting material (e.g., 6-chloropurine). Document the absence of bands in the 3500–3300 cm⁻¹ region and note the presence of the C-Cl stretch (typically 750–700 cm⁻¹).

Step 2: Sample Desiccation (Critical Environmental Control) Causality: Residual water or solvent will present a massive, broad O-H stretching band spanning 3600–3200 cm⁻¹. This will completely mask the sharp, diagnostic N-H doublet of the primary amine. Dry the crude product under high vacuum for at least 2 hours prior to analysis.

Step 3: ATR Crystal Preparation Clean the diamond or ZnSe ATR crystal with isopropanol and allow it to dry completely. Collect a background spectrum to subtract ambient


 and water vapor.

Step 4: Spectral Acquisition Place 1–2 mg of the dry 6-amino product onto the crystal. Apply consistent pressure using the ATR anvil to ensure uniform optical contact. Acquire the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 scans).

Step 5: Diagnostic Peak Validation Analyze the resulting spectrum against the diagnostic benchmarks in Table 2. The substitution is considered successful only if the precursor leaving-group band disappears and the N-H doublet appears.

Table 2: Key Diagnostic IR Wavenumbers for 6-Amino Substitution
Vibration ModeExpected WavenumberIntensity/ShapeMechanistic Note
Asymmetric N-H Stretch ~3530 cm⁻¹Weak to Medium, SharpHigher energy due to opposing bond vectors[2].
Symmetric N-H Stretch ~3420 cm⁻¹Weak to Medium, SharpSeparated from asymmetric peak by 80–100 cm⁻¹[1].
N-H Bending (Scissoring) 1650–1580 cm⁻¹Medium to Strong, BroadOften overlaps with aromatic C=C/C=N stretches[3].
Aromatic C-N Stretch 1350–1250 cm⁻¹MediumShifted higher due to resonance stabilization[1].

Visualizing the Validation Logic

Workflow Precursor Precursor Baseline (e.g., 6-Chloropurine) Reaction Amination Reaction (NH3 or Amine) Precursor->Reaction Product Dry Crude Product (6-Aminopurine) Reaction->Product FTIR FTIR-ATR Spectroscopy Product->FTIR CheckNH N-H Stretches Present? (3500-3300 cm⁻¹) FTIR->CheckNH CheckCN C-N Stretch Present? (~1300 cm⁻¹) CheckNH->CheckCN Yes Invalid Substitution Failed or Wet Sample CheckNH->Invalid No Valid 6-Amino Substitution Validated CheckCN->Valid Yes CheckCN->Invalid No

Fig 1: Logical decision tree for validating 6-amino substitution via FTIR-ATR spectroscopy.

References

  • INFRARED SPECTROSCOPY - St. Paul's Cathedral Mission College. 3

  • 24.10: Spectroscopy of Amines - Chemistry LibreTexts. 1

  • Electronic Deactivation and Reaction Dynamics of H-bonded Molecular Systems Studied by Femtosecond Time-Resolved Vibrational Absorption Spectroscopy - Kiel University (MACAU). 2

  • Application of FTIR Spectroscopy to Analyze RNA Structure - ResearchGate. 4

Sources

Technical Guide: Bioisosteric Replacement of Purine with Pyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the bioisosteric replacement of the purine scaffold with pyrazolo[1,5-a]pyrimidine. This document is structured to serve drug discovery professionals, focusing on synthetic utility, physicochemical optimization, and kinase selectivity profiles.

Executive Summary: The Rationale for Scaffold Hopping

In kinase inhibitor discovery, the purine scaffold (mimicking the adenosine of ATP) is the "privileged structure" par excellence. However, purine derivatives often suffer from poor metabolic stability (susceptibility to nucleosidases), low solubility, and promiscuous binding across the kinome.

The pyrazolo[1,5-a]pyrimidine (PP) scaffold has emerged as a superior bioisostere. By fusing a pyrazole ring to a pyrimidine ring via a bridgehead nitrogen, this scaffold retains the planar, aromatic character required for ATP-pocket occupancy while offering three distinct advantages:

  • Metabolic Hardening: Elimination of the N7-nitrogen of purine prevents N-ribosylation and degradation by nucleoside phosphorylases.

  • Vector Control: The C3 and C7 positions allow for precise vector exploration into the solvent-exposed regions and the gatekeeper pocket, often inaccessible to standard purines.

  • Tunable Lipophilicity: The scaffold generally exhibits a higher cLogP than purine, allowing for better membrane permeability, which can be modulated via specific side-chain functionalization.

Structural & Physicochemical Comparison

The transition from Purine to Pyrazolo[1,5-a]pyrimidine is not merely a geometric mimicry; it is an electronic optimization.

Atom Mapping and H-Bonding Profile

The diagram below illustrates the structural superposition. Note that while Purine is a 6,5-fused system (Pyrimidine+Imidazole), Pyrazolo[1,5-a]pyrimidine is a 5,6-fused system (Pyrazole+Pyrimidine) sharing a bridgehead nitrogen.

Bioisostere_Map Purine Purine Scaffold (6,5-Fused) Susceptible to N7-metabolism PP Pyrazolo[1,5-a]pyrimidine (5,6-Fused) Bridgehead Nitrogen Metabolically Stable Purine->PP Bioisosteric Replacement HB_Donor H-Bond Donor/Acceptor (Hinge Binder) Purine->HB_Donor N1/N3 Interaction Solubility Lipophilicity (cLogP) Modulation Purine->Solubility Often Low Solubility PP->HB_Donor N4/C3 Interaction PP->Solubility Tunable Vectors

Figure 1: Structural transition from Purine to Pyrazolo[1,5-a]pyrimidine highlighting the shift from a 6,5-fused to a 5,6-fused system.

Comparative Metrics

The following table summarizes the key physicochemical shifts observed when replacing a core purine with a PP scaffold in kinase inhibitors (e.g., CDK or TRK inhibitors).

FeaturePurine ScaffoldPyrazolo[1,5-a]pyrimidineImpact on Drug Design
Ring Fusion Pyrimidine (6) + Imidazole (5)Pyrazole (5) + Pyrimidine (6)Alters vector orientation for substituents.
Bridgehead C-C bond fusionBridgehead NitrogenIncreases planarity and rigidity.
Metabolic Liability High (N7/N9 oxidation/ribosylation)Low (Lack of N7 equivalent)Critical Advantage: Extended half-life (

).
H-Bonding (Hinge) N1 acceptor / N6 donorN4 acceptor / C3-substituentMimics Adenine binding mode effectively.
Synthetic Entry Traube Synthesis (Complex)Condensation (Modular)Allows rapid library generation (See Section 3).

Synthetic Accessibility & Methodology

One of the strongest arguments for adopting the PP scaffold is the synthetic efficiency . Unlike the multi-step Traube synthesis required for purines, PP derivatives are typically accessible via a [3+2] or [3+3] condensation strategy.

Core Synthesis Workflow

The dominant route involves the condensation of 5-aminopyrazoles with 1,3-electrophiles (such as


-keto esters or 1,3-diketones). This reaction is regioselective and robust.

Synthesis_Workflow Aminopyrazole 5-Amino-1H-pyrazole (Nucleophile) Condensation Cyclocondensation Reflux in AcOH or EtOH (Regioselective) Aminopyrazole->Condensation Electrophile 1,3-Dielectrophile (e.g., 1,3-Diketone, beta-keto ester) Electrophile->Condensation Intermediate Intermediate Schiff Base / Enamine Condensation->Intermediate - H2O Product Pyrazolo[1,5-a]pyrimidine Core Scaffold Intermediate->Product Cyclization - H2O/ROH

Figure 2: General synthetic pathway for the construction of the pyrazolo[1,5-a]pyrimidine core via condensation.[1]

Detailed Experimental Protocol: General Synthesis

Objective: Synthesis of 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile (Model Compound).

Reagents:

  • 5-amino-1H-pyrazole-4-carbonitrile (1.0 equiv)

  • 2,4-Pentanedione (Acetylacetone) (1.1 equiv)

  • Glacial Acetic Acid (Solvent)

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-amino-1H-pyrazole-4-carbonitrile (10 mmol) in glacial acetic acid (15 mL).

  • Addition: Add 2,4-pentanedione (11 mmol) dropwise to the stirring solution at room temperature.

  • Reflux: Heat the reaction mixture to reflux (

    
    ) for 4–6 hours. Monitor progress via TLC (Ethyl Acetate/Hexane 1:1). The spot for the aminopyrazole starting material (
    
    
    
    ) should disappear, replaced by a highly fluorescent product spot (
    
    
    ).
  • Work-up: Cool the mixture to room temperature. Pour the reaction contents into crushed ice (100 g) with vigorous stirring.

  • Isolation: A precipitate will form immediately. Filter the solid using a Buchner funnel and wash copiously with cold water (3 x 20 mL) to remove residual acetic acid.

  • Purification: Recrystallize the crude solid from Ethanol/Water (9:1).

  • Validation:

    • Yield: Expect 85–92%.

    • 1H NMR (DMSO-d6): Look for the singlet of the pyrimidine C6-H proton around

      
       6.8–7.1 ppm. Absence of NH protons confirms cyclization.
      

Case Study: TTK Inhibitor Scaffold Hopping

A definitive example of this bioisosteric utility is found in the development of TTK (Mps1) inhibitors by the University Health Network (CFI-402257).

The Challenge: Initial hits based on an imidazo[1,2-a]pyrazine scaffold showed potency but suffered from poor oral bioavailability and moderate selectivity.

The Solution (Scaffold Hop): Researchers replaced the imidazo[1,2-a]pyrazine core with pyrazolo[1,5-a]pyrimidine .

Experimental Outcome:

  • Potency: The PP analog maintained single-digit nanomolar potency (

    
    ) against TTK.
    
  • Selectivity: The PP scaffold allowed for the introduction of a bulky substituent at the C3 position, which projected into a hydrophobic pocket unique to TTK, drastically improving selectivity over CDK2/9.

  • Bioavailability: The PP analog (CFI-402257) demonstrated oral bioavailability (

    
    ) in murine models, whereas the purine/pyrazine precursors were rapidly cleared.
    
Compound ClassCore ScaffoldTTK

(nM)
Selectivity (vs CDK2)Oral Bioavailability (Mouse)
Lead Gen 1 Imidazo[1,2-a]pyrazine12Moderate (10x)< 10%
Lead Gen 2 Purine Analog45Low (Promiscuous)N/A (Metabolic instability)
Optimized Pyrazolo[1,5-a]pyrimidine 0.1 High (>1000x) 56%

Data Source: Derived from Liu et al., ACS Med. Chem. Lett. and related patent literature on CFI-402257.

Mechanism of Action: Kinase Binding Mode

The pyrazolo[1,5-a]pyrimidine scaffold binds in the ATP-binding pocket of kinases. The binding mode is distinct from purines in the following way:

  • Hinge Region Interaction: The N4 nitrogen (pyrimidine ring) acts as a Hydrogen Bond Acceptor.

  • C3-Substituent: Groups attached at C3 (often amides or ureas) act as Hydrogen Bond Donors to the hinge backbone (e.g., the "Gatekeeper" residue + 2).

  • Planarity: The fused system creates a flat surface that stacks efficiently between the N-lobe and C-lobe hydrophobic residues (typically Valine, Alanine, or Leucine).

Self-Validating Check: When designing a PP-based inhibitor, ensure the C3-substituent contains an H-bond donor (NH). If the C3 position is unsubstituted or contains only an acceptor, hinge binding affinity typically drops by 10–100 fold.

References

  • Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors (CFI-402257). Source: Liu, Y., et al. (2016). ACS Medicinal Chemistry Letters. URL:[Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for TRK Inhibitors. Source: Wang, Y., et al. (2024). Molecules / PMC. URL:[Link]

  • Pyrazolo[1,5-a]-1,3,5-triazine as a Purine Bioisostere: Access to Potent CDK Inhibitors. Source: Popowycz, F., et al. (2009). Journal of Medicinal Chemistry. URL:[Link]

  • Advances in Pyrazolo[1,5-a]pyrimidines: Synthesis and Role as Protein Kinase Inhibitors. Source: Iorkula, T., et al. (2025). RSC Advances. URL:[Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations. Source: Perez-Silanes, S., et al. (2021). Molecules. URL:[Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Ethylpyrazolo[1,5-a]pyrimidin-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The proper management and disposal of chemical compounds are paramount, not only for regulatory compliance but for the protection of ourselves, our colleagues, and our ecosystem. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-Ethylpyrazolo[1,5-a]pyrimidin-6-amine, a member of the diverse pyrazolo[1,5-a]pyrimidine family of N-heterocyclic compounds.[1]

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds, including anticancer agents and protein kinase inhibitors.[1][2][3] While some derivatives are noted for their biocompatibility and lower toxicity, others exhibit potent cytotoxic effects.[1][2][4] Given this variability and the absence of a specific, publicly available Safety Data Sheet (SDS) for 3-Ethylpyrazolo[1,5-a]pyrimidin-6-amine, a cautious and conservative approach to its handling and disposal is essential. Therefore, this compound should be treated as a potentially hazardous substance.

Hazard Assessment and Precautionary Principles

Before handling any waste, a thorough risk assessment is critical. Based on data from structurally related pyrazolo[1,5-a]pyrimidine and pyrazolopyrimidine compounds, the following potential hazards should be assumed:

  • Acute Toxicity: May be harmful or toxic if swallowed.[5][6][7]

  • Skin Irritation: May cause skin irritation upon contact.[5][8]

  • Eye Irritation: May cause serious eye irritation.[5]

  • Environmental Hazard: The environmental fate of this specific compound is unknown. N-heterocyclic compounds can have varying degrees of persistence and aquatic toxicity. Therefore, it should not be released into the environment.[8][9]

The foundational principle for managing this compound is to prevent environmental release and minimize personnel exposure. Always consult your institution's Environmental Health and Safety (EHS) office for specific local guidelines, which supersede any general recommendations.[10]

Personal Protective Equipment (PPE) and Safe Handling

Proper use of PPE is the first line of defense against chemical exposure. When handling 3-Ethylpyrazolo[1,5-a]pyrimidin-6-amine in its pure form or as waste, the following PPE is mandatory:

PPE CategorySpecificationRationale
Eye Protection Goggles or safety glasses with side shields (EN 166 compliant).Protects against splashes of liquid waste or airborne solid particles.
Hand Protection Nitrile gloves (or other chemically resistant gloves).Prevents direct skin contact. Inspect gloves before use and remove them carefully to avoid contamination.[6]
Body Protection A standard laboratory coat.Protects skin and personal clothing from contamination.

Always handle the chemical waste within a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or vapors.[7][11]

Step-by-Step Disposal Protocol

The proper disposal of 3-Ethylpyrazolo[1,5-a]pyrimidin-6-amine requires careful segregation and containment. Do not mix this waste with other chemical streams unless explicitly permitted by your EHS office.[10]

Step 1: Waste Segregation

Immediately segregate waste at the point of generation.

  • Solid Waste: This includes any contaminated disposable items such as weighing papers, gloves, pipette tips, and paper towels used for minor spill cleanup.

  • Liquid Waste: This includes unused solutions, reaction mixtures containing the compound, and solvent rinsates from cleaning contaminated glassware.

Step 2: Container Selection

Choose appropriate containers to prevent leaks and reactions.

  • For Solid Waste: Use a designated, puncture-resistant container lined with a clear plastic bag. A pail or sturdy cardboard box clearly marked for this waste stream is appropriate.[12]

  • For Liquid Waste: Use a sealable, chemically compatible container. A glass bottle with a screw cap is recommended. If reusing a chemical bottle, ensure the original label is completely defaced.[13] The container must not be filled to more than 90% of its capacity.[14]

Step 3: Labeling

Accurate labeling is a critical safety and regulatory requirement.

Every waste container must be labeled immediately upon the first addition of waste. The label must be clearly legible and include the following information:

  • The words "Hazardous Waste" .[10]

  • Full Chemical Name: "3-Ethylpyrazolo[1,5-a]pyrimidin-6-amine" and any solvents or other components in the mixture. Do not use abbreviations or chemical formulas.[13]

  • Approximate Concentrations of all components.

  • Date of Accumulation (the date the first waste was added).

  • Principal Investigator and Laboratory Information .

Step 4: Temporary Storage

Store sealed waste containers in a designated and secure location within the laboratory.

  • This area should be a satellite accumulation area approved by your EHS office, preferably with secondary containment (e.g., a chemical-resistant tray).[15]

  • Store away from incompatible materials, particularly strong oxidizing agents.[16]

  • Ensure the container cap is tightly sealed at all times, except when adding waste.[12][14]

Step 5: Arranging for Final Disposal

The final step is to arrange for pickup and disposal by trained professionals.

  • Once the waste container is nearly full (no more than 3/4 full) or has reached the local time limit for satellite accumulation (e.g., 150 days), contact your institution's EHS office or designated hazardous waste management service to schedule a pickup.[12]

  • Never dispose of 3-Ethylpyrazolo[1,5-a]pyrimidin-6-amine down the sink or in the regular trash.[10][17]

Disposal of Empty Containers

Empty containers that once held pure 3-Ethylpyrazolo[1,5-a]pyrimidin-6-amine must also be managed properly.

  • Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).[12][13]

  • Collect the rinsate as hazardous liquid waste and add it to your designated liquid waste container.

  • After triple-rinsing, deface or remove the original label. The container can then typically be disposed of as regular laboratory glassware or plastic waste.[13][17]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 3-Ethylpyrazolo[1,5-a]pyrimidin-6-amine waste.

G start Start: Waste Generated identify_waste Identify Waste Type start->identify_waste solid_waste Solid Waste (Gloves, Paper, Tips) identify_waste->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinsate) identify_waste->liquid_waste Liquid select_solid_container Select Lined Pail or Box solid_waste->select_solid_container select_liquid_container Select Sealable Glass Bottle liquid_waste->select_liquid_container label_container Label Container with 'Hazardous Waste', Full Chemical Name, Date select_solid_container->label_container select_liquid_container->label_container store_safely Store Securely in Designated Area label_container->store_safely request_pickup Container Full or Time Limit Reached? Request EHS Pickup store_safely->request_pickup end End: Proper Disposal request_pickup->end

Caption: Decision workflow for the disposal of 3-Ethylpyrazolo[1,5-a]pyrimidin-6-amine.

By adhering to this structured protocol, you ensure that your work with novel compounds like 3-Ethylpyrazolo[1,5-a]pyrimidin-6-amine is conducted with the highest standards of safety and environmental responsibility, building a culture of trust and scientific integrity within the laboratory.

References

  • Gontijo, R., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(23), 7220. Available at: [Link]

  • Abdel-Ghani, T. M., et al. (2024). New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. Bioorganic Chemistry, 143, 107073. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2024). Insights into Novel Arylazopyrazolo[1,5-a]pyrimidines as Promising MurA Inhibitors and Antibiofilm Candidates. ACS Omega. Available at: [Link]

  • Abdel-Ghani, T. M., et al. (2024). New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. PubMed. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid Env. Fate/Transport. CompTox Chemicals Dashboard. Available at: [Link]

  • Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. Available at: [Link]

  • Attia, M. H., et al. (2023). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 28(24), 8031. Available at: [Link]

  • U.S. Environmental Protection Agency. (2023). Environmental fate and ecological risk assessment for the new chemical registration of the herbicide pyraclonil. Available at: [Link]

  • University of St Andrews. (n.d.). Disposal of Chemical Waste. Safety Office. Available at: [Link]

  • Northwestern University. (2023). Hazardous Waste Disposal Guide. Research Safety. Available at: [Link]

  • AA BLOCKS, INC. (n.d.). 3-Ethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid. Available at: [Link]

  • University of Wisconsin-Madison. (2022). Appendix A Disposal Procedures by Chemical. Environment, Health & Safety. Available at: [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Safety, Security, Health and Environment. Available at: [Link]

  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Health and Safety. Available at: [Link]

  • Duke University. (2025). Safe Handling of Hazardous Drugs. Duke Safety. Available at: [Link]

  • National Institutes of Health. (n.d.). Guidelines for the laboratory use of chemical carcinogens. Regulations.gov. Available at: [Link]

  • Szelag, M., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. International Journal of Molecular Sciences, 23(15), 8613. Available at: [Link]

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-Ethylpyrazolo[1,5-a]pyrimidin-6-amine
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.